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Ferrocene, amino-

Cat. No.: B1143392
CAS No.: 1273-82-1
M. Wt: 201.05
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Description

Historical Development and Significance of Aminoferrocene in Organometallic Chemistry

The journey of aminoferrocene began shortly after the landmark discovery of ferrocene (B1249389) in the early 1950s, an event that revolutionized organometallic chemistry. ethz.ch The first synthesis of aminoferrocene was reported in 1955 by Arimoto and his team. uzh.chacs.org Their method involved the conversion of ferrocene carboxylic acid into ferrocenoyl azide (B81097), which then underwent a Curtius rearrangement to yield the target amine. acs.org

Over the following decades, the high cost and limited commercial availability of aminoferrocene spurred the development of numerous alternative synthetic routes. acs.org Researchers sought more efficient, scalable, and safer methods. Notable approaches include a modified Curtius rearrangement, the Gabriel synthesis from iodoferrocene and copper phthalimide, and the reduction of azidoferrocene. acs.org A significant advancement has been the development of greener and more cost-effective procedures, such as a copper/iron co-catalyzed amination of iodoferrocene using aqueous ammonia (B1221849), which avoids harsh reagents and improves accessibility. uzh.chacs.org

The significance of aminoferrocene in organometallic chemistry stems from its status as a fundamental building block. As an electron-rich amine with a redox-responsive metallocene core, it serves as a versatile precursor for a vast array of more complex derivatives. researchgate.net The introduction of the amino group not only provides a reactive handle for further functionalization through N-alkylation, acylation, or condensation reactions but also modulates the electronic properties of the ferrocene unit. ethz.chcymitquimica.com This has enabled the synthesis of chiral ligands, which have become indispensable in the field of asymmetric catalysis, and has cemented aminoferrocene's role as a cornerstone molecule in the continuing expansion of ferrocene chemistry. researchgate.net

Table 1: Selected Historical Synthetic Routes to Aminoferrocene

Year Key Scientist(s) Description of Method Starting Material
1955 Arimoto et al. First reported synthesis via Curtius rearrangement of ferrocenoyl azide. acs.org Ferrocene carboxylic acid
1983 Herberhold et al. A modified strategy involving the preparation and subsequent transformation of N-ferrocenylamide. uzh.ch Ferrocenoyl azide
2013 De Sarkar et al. Environmentally benign method using amination of iodoferrocene with aqueous ammonia and a CuI/Fe₂O₃ catalyst. uzh.ch Iodoferrocene
Various Various Gabriel synthesis involving the reaction of iodoferrocene with copper phthalimide. acs.org Iodoferrocene
Various Various Reduction of azidoferrocene using reagents like LiAlH₄ or hydrogenation. acs.org Bromoferrocene (to make azidoferrocene)

Scope and Relevance of Aminoferrocene in Contemporary Chemical Research

The relevance of aminoferrocene has expanded far beyond fundamental organometallic synthesis into numerous areas of applied and interdisciplinary science. Its unique combination of properties makes it a highly sought-after component in the design of functional molecules and materials. researchgate.netamericanelements.com

In bioorganometallic and medicinal chemistry , aminoferrocene derivatives are at the forefront of research into new therapeutic agents. They are crucial precursors for anticancer prodrugs designed to be activated specifically within the high reactive oxygen species (ROS) environment of cancer cells. mdpi.comresearchgate.netacs.org Furthermore, aminoferrocene is incorporated into peptide bioconjugates and used for the bioisosteric modification of known drugs to enhance their efficacy. researchgate.net The success of ferroquine, a ferrocene-containing antimalarial drug, underscores the immense potential of such metallocene compounds in medicine. researchgate.net

The redox activity of the iron center is harnessed in the field of electrochemistry and sensors . Aminoferrocene is a key building block for electroactive indicators, redox probes, and components of biosensors and biofuel cells. researchgate.netcymitquimica.com These applications leverage the reversible Fe(II)/Fe(III) couple of the ferrocene moiety for the detection of various biological and chemical analytes. researchgate.net

In materials science , aminoferrocene serves as a monomer or building block for redox-active polymers and dendrimers. researchgate.net These materials are investigated for applications ranging from charge-storage to molecular electronics. While its chemical instability has posed some limitations, there is continued interest in its potential for creating materials with novel non-linear optical (NLO) or magnetic properties. researchgate.net

Derivatives of aminoferrocene are also pivotal in homogeneous catalysis . Chiral aminoferrocene derivatives are elaborated into sophisticated ligands for transition metal catalysts. ethz.chresearchgate.net These catalysts have demonstrated high efficiency in a variety of important organic transformations, including asymmetric hydrogenation and cross-coupling reactions. sigmaaldrich.com

A more specialized but growing application is the use of aminoferrocene-containing peptides as chiroptical probes . These molecules can help determine the absolute configuration and conformation of other chiral molecules, such as amino acids and peptide sequences, by correlating their geometry with specific circular dichroism (CD) signals. mdpi.com

Table 2: Applications of Aminoferrocene in Modern Research

Field of Research Specific Application Example Compound Class
Medicinal Chemistry Anticancer Prodrugs ROS-activated aminoferrocene derivatives. mdpi.comresearchgate.net
Peptide Bioconjugates Conjugates of aminoferrocene with amino acids and peptides. researchgate.netresearchgate.net
Electrochemistry Biosensors / Redox Probes Electroactive probes for detecting biomolecules. researchgate.net
Materials Science Redox-Active Polymers Polymers incorporating the aminoferrocene moiety. researchgate.net
Catalysis Asymmetric Catalysis Chiral phosphine (B1218219) ligands derived from aminoferrocene. researchgate.net
Analytical Chemistry Chiroptical Probes Aminoferrocene-peptide conjugates for chirality determination. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FeN 10* B1143392 Ferrocene, amino- CAS No. 1273-82-1

Properties

IUPAC Name

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCZBBOLTYBTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FeN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569741
Record name Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273-82-1
Record name Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Aminoferrocene and Its Derivatives

Direct Amination Pathways to Aminoferrocene Synthesis

Direct C-H amination of the ferrocene (B1249389) core represents a highly atom-economical approach to aminoferrocene. However, direct nitration of ferrocene is generally considered unattainable because the strongly oxidizing electrophiles required for nitration preferentially oxidize the iron center to the ferrocenium (B1229745) ion, which deactivates the rings towards electrophilic substitution. aip.org This challenge has spurred the development of alternative direct functionalization methods.

A significant advancement involves a copper/iron-co-catalyzed amination of iodoferrocene. uzh.ch This method utilizes aqueous ammonia (B1221849) as the nitrogen source, with an inexpensive CuI/Fe₂O₃ couple as the co-catalyst in an ethanolic solution at 90 °C. uzh.ch This approach is lauded for its adherence to green chemistry principles, using cheap catalysts and environmentally benign solvents to produce aminoferrocene in good yields. uzh.ch

Another strategy for direct C-H functionalization is the ferrocene-catalyzed C-H imidation of arenes, which can be subsequently converted to amines. acs.orgnih.gov This method employs a perester-based reagent where ferrocene acts as an electron shuttle to generate a succinimidyl radical. acs.orgnih.gov The resulting succinimide (B58015) products can be deprotected to yield the corresponding primary amines. acs.orgnih.gov While this has been applied broadly to arenes, its direct application to the ferrocene C-H bond itself is a subject of ongoing research. Directed C-H functionalization, where a pre-installed group on the ferrocene scaffold guides the amination to a specific position, is another powerful tool. researchgate.net

Method Precursor Reagents Catalyst Solvent Yield Reference
Iodoferrocene AminationIodoferroceneaq. NH₃, NaOHCuI / Fe₂O₃Ethanol (B145695)65% uzh.ch
C-H Imidation/DeprotectionArenes (general)Perester-based imidation reagent, H₂SO₄Ferrocene-40-60% acs.orgnih.gov

Indirect Synthetic Routes via Precursor Transformations

Indirect methods, which involve the synthesis and subsequent transformation of a functional group precursor on the ferrocene ring, remain the most common and reliable strategies for preparing aminoferrocene.

The synthesis of aminoferrocene via the reduction of nitroferrocene is a classical approach, though it is complicated by the challenging synthesis of the nitroferrocene precursor. As mentioned, direct nitration of ferrocene is problematic due to the oxidation of the iron center. aip.org Reports claiming successful direct nitration using a mixture of concentrated nitric and sulfuric acids have been disputed, with evidence suggesting that these conditions lead to the formation of the ferrocenium ion and subsequent decomposition rather than the desired nitroferrocene. aip.orgosti.gov

Despite this, methods to synthesize nitroferrocene indirectly have been developed. One such procedure involves the lithiation of ferrocene followed by treatment with an electrophilic nitrogen source like n-propyl nitrate, although yields can be very low (around 4%). ethz.ch Once nitroferrocene is obtained, it can be reduced to aminoferrocene using various reducing agents, such as iron powder in the presence of an acid. ethz.ch

Reaction Step Reagents Conditions Notes Reference
Nitration n-BuLi, then n-propyl nitrateTHFLow yield (~4%) ethz.ch
Reduction Fe, HCl-Standard reduction of nitro group ethz.ch

One of the most established and versatile routes to aminoferrocene begins with ferrocenecarboxylic acid. This method typically employs the Curtius rearrangement. The first synthesis of aminoferrocene, reported in 1955, followed this pathway. uzh.ch In a typical procedure, ferrocenecarboxylic acid is converted to its corresponding acyl chloride using a reagent like phosphorus pentachloride (PCl₅). The acyl chloride is then reacted with sodium azide (B81097) (NaN₃) to form ferrocenoyl azide. uzh.ch

This azide intermediate undergoes a thermal or photochemical Curtius rearrangement to produce an isocyanate, which is subsequently hydrolyzed to yield aminoferrocene. uzh.ch A modified, higher-yielding version of this process involves reacting 1'-methoxycarbonylferrocene-1-carboxylic acid with ethyl chloroformate and sodium azide to generate methyl 1'-azidocarbonylferrocene-1-carboxylate. srce.hr This key intermediate can then be rearranged in the presence of benzyl (B1604629) alcohol to form a stable benzyl carbamate (B1207046), which is hydrolyzed and then hydrogenated to afford the desired amino acid derivative. srce.hr

Starting Material Key Intermediate Key Reaction Final Product Reference
Ferrocenecarboxylic AcidFerrocenoyl AzideCurtius RearrangementAminoferrocene uzh.ch
1'-Methoxycarbonylferrocene-1-carboxylic AcidMethyl 1'-azidocarbonylferrocene-1-carboxylateCurtius Rearrangement1'-Aminoferrocene-1-carboxylic Acid srce.hr

Reduction of Nitroferrocene Derivatives

Stereoselective and Asymmetric Synthesis of Chiral Aminoferrocenes

The introduction of chirality into aminoferrocene derivatives has led to invaluable ligands for asymmetric catalysis and compounds with unique chiroptical properties. Chirality in ferrocenes can arise from two main sources: planar chirality, resulting from the non-symmetrical substitution pattern on a cyclopentadienyl (B1206354) (Cp) ring, and central chirality, typically introduced via a chiral substituent attached to the ferrocene core.

The synthesis of planar chiral ferrocenes is a highly developed field, with directed ortho-metalation being a dominant strategy. snnu.edu.cnnih.gov This method utilizes a chiral directing group attached to the ferrocene to guide a metalating agent (typically an organolithium reagent) to a specific adjacent position on the Cp ring. nih.gov Subsequent quenching with an electrophile introduces a second, different substituent, creating planar chirality.

For instance, enantiopure N,N-dimethyl-1-ferrocenylethylamine, a classic example of a chiral directing group, has been extensively used. nih.gov More modern approaches have utilized other directing groups, such as amides. The asymmetric, directed metalation of N,N'-diisopropylferrocenecarboxamide using n-butyllithium in the presence of the chiral ligand (-)-sparteine (B7772259) can produce planar chiral boronic acid derivatives with high enantiomeric excess. researchgate.net These boronic acids are versatile intermediates that can be further functionalized. Transition-metal-catalyzed C-H bond functionalization has also emerged as a powerful, step-economical method for creating planar chiral ferrocenes. snnu.edu.cn

Strategy Directing Group/Ligand Key Step Outcome Reference
Diastereoselective Directed ortho-MetalationN,N-dimethyl-1-ferrocenylethylamineLithiation and electrophilic quench1,2-disubstituted planar chiral ferrocenes nih.gov
Enantioselective Directed ortho-MetalationN,N'-Diisopropylferrocenecarboxamide / (-)-sparteineAsymmetric lithiation-borylationPlanar chiral ferrocenylboronic acids researchgate.net
Pd-Catalyzed C-H FunctionalizationChiral Monophosphoric Acid (MPAA)Enantioselective C-H arylationPlanar chiral aryl ferrocenes (up to 97% ee) snnu.edu.cn

Central chirality in aminoferrocene derivatives is most commonly achieved by conjugating the aminoferrocene core with chiral molecules, particularly amino acids and peptides. These bioconjugates are of interest for mimicking protein structures and as chiroptical probes. researchgate.netmdpi.com

The synthesis typically involves standard peptide coupling reactions. For example, aminoferrocene can be coupled with N-protected amino acids using common coupling reagents to form ferrocenyl amides. rsc.orgresearchgate.net Symmetrically disubstituted derivatives, such as those derived from 1,1'-diaminoferrocene, can also be prepared. nih.gov The synthesis of 1,1'-bis(tert-butoxycarbonylamino)ferrocene provides a convenient, protected starting material for creating conjugates with amino acids like L- and D-alanine. nih.gov The chirality of the attached amino acid controls the chiral organization of the resulting conjugate, often leading to well-defined secondary structures stabilized by intramolecular hydrogen bonds. mdpi.comnih.gov

Ferrocene Core Chiral Moiety Coupling Method Structural Feature Reference
AminoferroceneN-Boc-L-tryptophanPeptide couplingFerrocenecarboxamide rsc.org
1,1'-DiaminoferroceneL-Alanine, D-AlaninePeptide coupling from protected diamineIntramolecular H-bonding, 14-membered rings nih.gov
AminoferroceneDipeptidesSolution-phase peptide synthesisP-helical structures dntb.gov.ua

Planar Chiral Aminoferrocene Derivatives

Green Chemistry Principles in Aminoferrocene Synthesis

The development of environmentally benign and cost-effective methods for synthesizing aminoferrocene is a significant area of research. Traditional synthetic routes often involve harsh reagents and produce substantial waste, prompting the exploration of greener alternatives.

A notable advancement in this area is the direct amination of iodoferrocene. uzh.chuzh.chacs.orgacs.org This method utilizes aqueous ammonia as the nitrogen source and an inexpensive copper(I) iodide/iron(III) oxide (CuI/Fe₂O₃) co-catalyst system in an ethanol solvent. uzh.chuzh.chacs.org This approach is considered environmentally attractive due to the use of a less hazardous solvent and readily available, low-cost catalysts. uzh.chacs.org The reaction proceeds under relatively mild conditions, and the use of aqueous ammonia minimizes the use of volatile and corrosive reagents. uzh.chacs.org This stands in contrast to earlier methods, such as those involving Curtius rearrangement of ferrocenoyl azide or the Gabriel synthesis from ferrocenyl phthalimide, which often required more hazardous chemicals and generated more waste. uzh.chacs.org

Another strategy involves the reduction of azidoferrocene, which can be prepared from bromoferrocene. acs.org While this method is widely used, efforts have been made to make the reduction step greener, for instance, by using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. uzh.chacs.org

The table below summarizes some of the key green synthetic approaches to aminoferrocene, highlighting the reagents and general yields.

Table 1: Comparison of Green Synthetic Routes to Aminoferrocene

Starting Material Key Reagents Solvent Yield (%) Reference
Iodoferrocene Aqueous NH₃, CuI, Fe₂O₃, NaOH Ethanol 65 uzh.chacs.org
Bromoferrocene NaN₃, CuCl, then H₂, Pd/C EtOH/H₂O, then MeOH Not specified uzh.chacs.org
Iodoferrocene Copper phthalimide, then N₂H₄·H₂O Not specified Not specified acs.org

These greener synthetic routes not only reduce the environmental impact but also offer economic advantages, making aminoferrocene and its derivatives more accessible for a wide range of applications. uzh.chacs.org

Scale-Up Considerations and Industrial Relevance of Aminoferrocene Production

The industrial production of aminoferrocene presents several challenges that must be addressed to ensure a cost-effective and scalable process. The high cost and limited commercial availability of aminoferrocene have historically been attributed to the lack of industrially viable synthetic procedures. uzh.ch

One of the primary considerations for scale-up is the cost and availability of starting materials and reagents. The direct amination of iodoferrocene using an inexpensive CuI/Fe₂O₃ catalyst system is particularly promising for industrial applications due to the low cost of the catalysts. uzh.chacs.org However, the synthesis of the iodoferrocene precursor on a large scale can present its own challenges, including potential side reactions and purification difficulties. researchgate.net

Process optimization is another critical factor. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. For instance, in the copper-catalyzed amination, the addition of iron(III) oxide as a co-catalyst was found to significantly increase the reaction yield. uzh.ch The choice of solvent is also crucial, with ethanol being a favorable option due to its relatively low toxicity and cost. uzh.ch

Furthermore, purification of the final product on an industrial scale requires efficient and economical methods. While laboratory-scale synthesis may rely on chromatography, this is often not practical for large-scale production. Therefore, developing crystallization or distillation methods for purification is essential.

The industrial relevance of aminoferrocene is growing, driven by its applications in various fields. It serves as a crucial precursor for the synthesis of anticancer prodrugs and is an important electron source in photosynthetic model systems. researchgate.netresearchgate.nettransparencymarketresearch.com Aminoferrocene derivatives are also utilized in the development of electroactive indicators, biosensors, and materials for nonlinear optics. researchgate.netmdpi.com The increasing demand in the pharmaceutical and materials science sectors underscores the need for robust and scalable production methods. transparencymarketresearch.com The global ferrocene market is projected to grow, with applications in fuel additives and pharmaceuticals being significant drivers. transparencymarketresearch.com

The development of lysosome-targeting aminoferrocene-based prodrugs, such as NCure2, highlights the potential for highly specific and effective cancer therapies. arkat-usa.org However, the synthesis of such complex derivatives can be low-yielding and require laborious purification, emphasizing the need for improved synthetic strategies that are amenable to scale-up. arkat-usa.org

Advanced Structural Characterization and Conformational Analysis of Aminoferrocene Systems

Spectroscopic Methodologies for Structural Elucidation

A combination of spectroscopic methods is essential for a comprehensive understanding of the structural and conformational dynamics of aminoferrocene derivatives in solution. mdpi.com These techniques provide valuable insights into the electronic environment, functional groups, molecular weight, and chiroptical properties of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is a powerful, non-destructive technique for investigating the structure and conformational behavior of aminoferrocene-containing molecules, particularly peptides. mdpi.comnih.gov Both one-dimensional (¹H, ¹³C, ⁵⁷Fe) and two-dimensional (COSY, NOESY, HMQC, HMBC) NMR experiments are employed to assign proton and carbon resonances, determine individual hydrogen bonds and their strengths, and elucidate hydrogen-bonding patterns. mdpi.comnih.gov

The chemical shifts of amide protons (NH) are particularly informative. A downfield shift (typically δ > 7 ppm in non-polar solvents like CDCl₃) of an amide proton is indicative of its involvement in a hydrogen bond. mdpi.comnih.gov The strength of this bond is correlated with the magnitude of the downfield shift. mdpi.com Furthermore, NMR titration experiments, involving the stepwise addition of a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (B87167) (d₆-DMSO), can confirm the presence of intramolecular hydrogen bonds (IHBs). mdpi.com If the chemical shift of an NH proton remains relatively constant during the titration, it suggests the proton is shielded from the solvent due to its participation in a stable IHB. researchgate.netmdpi.com Conversely, a significant upfield shift indicates the proton is solvent-exposed and not involved in an IHB. mdpi.com The variation ratio (vr), which compares the chemical shifts of NH protons in CDCl₃ and DMSO, has been used as a quantitative measure of hydrogen-bonding strength in ferrocenoyl peptides. nih.govcapes.gov.br A vr value around 0 suggests a strong IHB, while a value around 0.5 indicates an equilibrium between hydrogen-bonded and open forms. nih.govcapes.gov.br

In studies of aminoferrocene-peptide conjugates, Nuclear Overhauser Effect (NOE) spectroscopy is crucial for identifying through-space proximities between protons. For instance, the observation of NOE cross-peaks between an amide proton (e.g., NH of the ferrocene (B1249389) moiety) and protons on a protecting group (e.g., Boc or Ac) provides direct evidence for specific folded conformations, such as β-turns. mdpi.comnih.gov

⁵⁷Fe NMR spectroscopy has also been utilized to study ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. researchgate.netnih.gov These studies have shown that the ⁵⁷Fe nuclear magnetic shielding is sensitive to the electronic properties of the substituents on the cyclopentadienyl (B1206354) rings. researchgate.netnih.gov A decrease in shielding is observed when the nitrogen atom is part of a π-acceptor system, while π-donor amino groups have a much smaller effect. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Amide Protons in Aminoferrocene Derivatives

Compound NH Signal (ppm) in CDCl₃ Indication
Y-Fca-Pro-OMe > 7 Hydrogen-bonded nih.gov
Boc-Fca-Ala-OMe ~7.5 Equilibrium between H-bonded and open forms nih.gov

This table is for illustrative purposes and actual values may vary based on specific molecular structure and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the hydrogen-bonding environment in aminoferrocene systems. mdpi.commdpi.com The stretching frequencies of amide NH and carbonyl (C=O) groups are particularly sensitive to hydrogen bonding.

In IR spectroscopy, absorption bands for "free" or non-hydrogen-bonded NH groups typically appear above 3400 cm⁻¹. mdpi.com In contrast, bands corresponding to hydrogen-bonded NH groups are observed at lower frequencies (below 3400 cm⁻¹) and are often intensified. mdpi.com The presence of multiple bands in this region can indicate the existence of different hydrogen-bonded conformers. mdpi.com For example, in a study of proline-containing aminoferrocene peptides, two distinct signals below 3300 cm⁻¹ were attributed to two different hydrogen-bonded internal rotamers. mdpi.com

Raman spectroscopy provides complementary information, as it is particularly sensitive to symmetric vibrations and bonds with weak dipole moments, which may be less evident in IR spectra. mdpi.com For instance, bonds like C=C, N=N, and S-H are often more clearly observed with Raman spectroscopy. mdpi.com In the context of aminoferrocene derivatives, Raman spectroscopy has been used alongside IR and XRD to characterize the phase structure and functionalization, for example, in aminoferrocene-graphene systems. aip.orgosti.gov

Table 2: Typical IR Absorption Frequencies (cm⁻¹) for NH Stretching in Aminoferrocene Peptides

Frequency Range (cm⁻¹) Assignment
> 3400 Free NH group (non-hydrogen-bonded) mdpi.com
< 3400 Hydrogen-bonded NH group mdpi.com

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of aminoferrocene derivatives, providing precise information about their molecular weight and elemental composition. researchgate.netmdpi.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) and high-resolution mass spectrometry (HRMS) are commonly employed. mdpi.comuzh.ch

MALDI-TOF/TOF MS is particularly useful for analyzing peptide derivatives, allowing for both the determination of the intact molecular mass and subsequent fragmentation studies (MS/MS). mdpi.com This fragmentation provides valuable sequence information and can help to confirm the structure of the synthesized compound. For example, in the study of conjugates of 1'-aminoferrocene-1-carboxylic acid and proline, MALDI-TOF/TOF was used for direct profiling and MS/MS fragmentation analysis. mdpi.com Other MS techniques, such as Fast Atom Bombardment (FAB), have also been utilized for the characterization of ferrocene-containing guanidines and their metal complexes. amazonaws.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the chiroptical properties of chiral aminoferrocene derivatives, particularly peptide conjugates. mdpi.comacs.org The ferrocene moiety itself is achiral, but when placed in a chiral environment, such as that created by a folded peptide chain, it can exhibit a CD signal in the visible region (around 450-500 nm) due to its metal-centered d-d transitions. mdpi.comacs.org

Studies have shown that the sign of the CD signal can be correlated with the helical arrangement (P- or M-helicity) of the ferrocene core, which in turn can be influenced by the chirality of the attached amino acids and the specific hydrogen-bonding pattern. nih.govnih.govcapes.gov.br This makes CD spectroscopy an invaluable tool for elucidating the helical chirality of the metallocene core in these systems. nih.govcapes.gov.br

X-ray Diffraction Analysis of Crystalline Aminoferrocene Derivatives

While spectroscopic methods provide detailed information about the structure in solution, single-crystal X-ray diffraction (XRD) analysis offers the definitive determination of the molecular structure in the solid state. researchgate.netmdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation adopted by the molecule in the crystal lattice. nih.govacs.org

Solid-State Conformational Preferences

For example, the crystal structure of a cystamine (B1669676) conjugate of a N-protected ferrocene amino acid derivative revealed the precise arrangement of the molecule. nih.gov In ferrocene-peptide systems, XRD analysis has provided direct evidence for the formation of β-turn and β-sheet-like structures, stabilized by inter- and intrachain hydrogen bonds. nih.govnih.govnih.gov The distance between the two cyclopentadienyl rings in the ferrocene scaffold (approximately 3.3 Å) is optimal for facilitating hydrogen bonding between substituents on each ring. nih.gov

Different hydrogen-bonding patterns, such as the "Herrick conformation," have been identified and classified based on crystallographic data. nih.gov The Herrick conformation involves intramolecular, anti-parallel β-sheet-like hydrogen bonds between peptide chains attached to the two cyclopentadienyl rings. nih.gov The solid-state structure provides a crucial reference point for interpreting the data from spectroscopic studies conducted in solution, allowing for a more complete understanding of the conformational landscape of aminoferrocene systems. mdpi.comacs.org

Hydrogen Bonding Networks and Intermolecular Interactions

The arrangement of aminoferrocene molecules in the solid state and in solution is significantly influenced by hydrogen bonding and other intermolecular interactions. These non-covalent forces dictate the supramolecular architecture and can impact the compound's physical and chemical properties.

In the solid state, aminoferrocene derivatives frequently form dimers and extended networks through hydrogen bonds. For instance, methyl 1'-aminoferrocene-1-carboxylate forms a centrosymmetric dimer via a strong intermolecular hydrogen bond between the amine group and the carbonyl group of a neighboring molecule (N-H···O=C), with an N···O distance of 3.028(2) Å. nih.gov This primary interaction is further supported by weaker C-H···O hydrogen bonds involving the methyl ester group, creating a two-dimensional network. nih.gov Similarly, in certain diaminocarbene complexes derived from aminoferrocene, intermolecular N-H···Cl hydrogen bonds are observed. researchgate.net

The introduction of peptide chains to the aminoferrocene scaffold leads to more complex intramolecular and intermolecular hydrogen-bonding patterns, which are crucial for defining the secondary structure of these peptidomimetics. mdpi.comacs.org These interactions can lead to the formation of specific turn structures, such as γ-turns (7-membered ring), β-turns (10-membered ring), and α-turns (13-membered ring), stabilized by intramolecular hydrogen bonds (IHBs). acs.orgnih.gov The type of turn and the stability of the hydrogen-bonded structure are influenced by factors such as the amino acid sequence, the chirality of the amino acids, and the nature of the protecting groups. mdpi.comacs.orgnih.gov For example, conjugates of methyl 1'-aminoferrocene-carboxylate with alanine (B10760859) can exhibit both a seven-membered intrastrand and a nine-membered interstrand hydrogen-bonded ring. acs.orgnih.gov In contrast, proline-containing analogues may only form the seven-membered ring. acs.org

The presence and nature of these hydrogen bonds are often studied using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, complemented by X-ray crystallography. mdpi.comacs.orgnih.gov In IR spectroscopy, the formation of hydrogen bonds leads to a red shift in the N-H stretching frequency. nih.gov Concentration- and temperature-dependent NMR studies can help distinguish between intramolecular and intermolecular hydrogen bonding. mdpi.com

Computational Chemistry Approaches to Structural and Conformational Studies

Computational chemistry provides powerful tools for investigating the structural and conformational properties of aminoferrocene systems, offering insights that complement experimental data. These methods allow for the detailed analysis of electronic structure, geometry, and dynamic behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for studying aminoferrocene and its derivatives. researchgate.netresearchgate.net It is employed to optimize molecular geometries, calculate electronic properties, and predict spectroscopic features. nih.govresearchgate.net Geometry optimization with DFT aims to find the lowest energy conformation of a molecule by iteratively adjusting the atomic coordinates. stackexchange.comnih.gov This is crucial for understanding the stable three-dimensional structures of aminoferrocene systems. cnr.it

DFT calculations have been successfully used to:

Predict and confirm molecular geometries: DFT-optimized geometries often show good agreement with experimental structures determined by X-ray crystallography. acs.orgnih.gov For example, in studies of aminoferrocene-peptide conjugates, DFT calculations have been used to predict the most stable conformers, which are then compared with experimental data. acs.orgnih.govresearchgate.net

Analyze electronic structure: DFT allows for the calculation of frontier molecular orbitals (HOMO and LUMO), which are important for understanding the electronic and photophysical properties of these compounds. researchgate.net

Investigate reaction mechanisms and stability: DFT can be used to model the interaction of aminoferrocene with other molecules, such as its adsorption on graphene, providing insights into the stability and electronic properties of the resulting complex. aip.orgresearchgate.net

Corroborate spectroscopic data: Theoretical vibrational frequencies and NMR chemical shifts can be calculated using DFT and compared with experimental IR and NMR spectra to aid in structural assignment. nih.gov

A variety of functionals and basis sets are used in DFT studies of aminoferrocene systems. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G**, 6-311+G(d,p), LanL2DZ for iron) depends on the specific properties being investigated and the desired level of accuracy. nih.govnih.govresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and conformational flexibility of aminoferrocene systems over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations are particularly useful for:

Exploring conformational landscapes: By simulating the molecule's movement over time, MD can identify different accessible conformations and the transitions between them. This is especially important for flexible molecules like aminoferrocene-peptide conjugates.

Studying solvent effects: MD simulations can explicitly include solvent molecules, allowing for a more realistic representation of the molecule's behavior in solution. This is crucial for understanding how intermolecular interactions with the solvent influence conformation.

Investigating the stability of complexes: MD simulations have been used to analyze the stability of complexes formed between aminoferrocene derivatives and other molecules, such as topoisomerase II, providing insights into potential biological applications. tandfonline.com In these simulations, the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms are often monitored to assess the stability and flexibility of the system. tandfonline.com

The combination of MD simulations with experimental data and other computational methods like DFT provides a comprehensive understanding of the conformational dynamics of aminoferrocene systems. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the nature of chemical bonds and other interatomic interactions directly from the electron density. nih.govmdpi.com In the context of aminoferrocene systems, QTAIM is primarily used to characterize and confirm the presence of hydrogen bonds. nih.govmdpi.comirb.hr

QTAIM analysis involves identifying bond critical points (BCPs) in the electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its value and the Laplacian of the electron density, provide quantitative criteria to classify the interaction. According to the criteria proposed by Koch and Popelier, the presence of a BCP between a hydrogen atom and a potential acceptor atom is a necessary condition for the existence of a hydrogen bond. mdpi.com

In studies of aminoferrocene-peptide conjugates, QTAIM analysis has been instrumental in:

Confirming intramolecular hydrogen bonds: DFT-optimized geometries often predict the formation of intramolecular hydrogen bonds that stabilize specific turn structures. nih.govresearchgate.net QTAIM analysis provides a rigorous quantum mechanical basis for confirming the existence of these predicted hydrogen bonds. nih.govresearchgate.netirb.hr

Characterizing the strength and nature of interactions: The electron density and its Laplacian at the BCP can provide information about the strength and nature (e.g., covalent vs. electrostatic) of the hydrogen bond.

By providing a detailed and quantitative description of bonding interactions, QTAIM analysis complements the geometric information obtained from DFT calculations and experimental methods, leading to a more complete understanding of the structural organization of aminoferrocene systems. mdpi.comnih.gov

Reactivity Profiles and Mechanistic Investigations of Aminoferrocene Transformations

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of aminoferrocene dictates the reactivity of the amine group, rendering it both basic and nucleophilic. libretexts.org

The amino group of aminoferrocene readily participates in nucleophilic reactions, allowing for extensive derivatization. It can react with a variety of electrophiles to form a wide array of derivatives.

Amide Formation: Aminoferrocene reacts with acid chlorides to form the corresponding ferrocenyl amides. For instance, it can be reacted with acyl chlorides like benzoyl chloride or even another ferrocene-containing acid chloride to create amide-linked bimetallic systems. researchgate.net This reactivity is fundamental in synthesizing ferrocene-peptide bioconjugates and other complex molecular architectures. researchgate.net

Imine Formation: Condensation reactions with aldehydes and ketones yield ferrocenyl imines, also known as Schiff bases. This type of derivatization has been explored for the creation of new ligands and electroactive materials. researchgate.net

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated, although direct N-alkylation can sometimes be challenging. More complex, multi-step procedures are often employed to achieve specific N-substituted aminoferrocene derivatives.

Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates and isothiocyanates produce ferrocenyl ureas and thioureas, respectively. These derivatives are of interest in supramolecular chemistry due to their ability to form hydrogen-bonded assemblies. researchgate.net

Carbene Complex Formation: Aminoferrocene can be used as a nucleophile in the synthesis of Fischer-type carbene complexes. For example, it reacts with (ethoxy)(ferrocenyl)carbene(pentacarbonyl)chromium(0) after in-situ deprotonation to yield a trimetallic (aminoferrocenyl)(ferrocenyl)carbene complex. researchgate.netbeilstein-journals.org

A summary of common nucleophilic reactions of aminoferrocene is presented below.

ElectrophileProduct TypeExample Product
Acid Chloride (R-COCl)Ferrocenyl AmideN-Ferrocenylbenzamide
Aldehyde/Ketone (R₂C=O)Ferrocenyl ImineN-(Benzylidene)aminoferrocene
Isocyanate (R-NCO)Ferrocenyl UreaN-Phenyl-N'-ferrocenylurea
Carbene ComplexAminocarbene Complex(Aminoferrocenyl)(ferrocenyl)carbene

The basicity of the amino group is a key characteristic. Aminoferrocene is a stronger base than aniline, which is attributed to the electron-donating nature of the ferrocenyl group. cdnsciencepub.com The determination of its acid dissociation constant (pKa) has been a subject of study, revealing complexities due to the interplay of protonation and the redox activity of the ferrocene (B1249389) core. researchgate.net

The pKa of a compound is the pH at which it is 50% protonated and 50% deprotonated. libretexts.orgorgosolver.com Voltammetric methods have been employed to determine the pKa of aminoferrocene. These studies have shown that in unbuffered solutions, two distinct redox signals can be observed, corresponding to the protonated (FcNH₃⁺) and unprotonated (FcNH₂) forms. In buffered solutions, a single redox peak that shifts with pH is typically seen. researchgate.net The nature of the electrode surface (gold, platinum, glassy carbon) has been found to significantly influence the measurements, leading to a range of reported values. researchgate.net Despite these challenges, spectrophotometric and voltammetric titrations in unbuffered media have provided reasonably consistent pKa values. researchgate.net

MethodDetermined pKa'Notes
Voltammetry (unbuffered)Consistent with spectrophotometryReveals two discrete redox pairs for protonated and unprotonated forms. researchgate.net
Voltammetry (buffered)Values can vary by up to five unitsHighly dependent on the electrode material used. researchgate.net
SpectrophotometryConsidered a reliable reference-
Comparison~20 times stronger base than aniline cdnsciencepub.com

Nucleophilic Reactions and Derivatization

Reactivity of the Ferrocene Moiety

The ferrocene scaffold itself is highly reactive, particularly towards electrophiles, a characteristic stemming from the electron-rich nature of the cyclopentadienyl (B1206354) (Cp) rings.

Ferrocene undergoes electrophilic aromatic substitution much more readily than benzene, with reactivity sometimes compared to that of highly activated aromatics like phenol. stackexchange.commagritek.com The amino group, being an activating group, further enhances this reactivity.

However, a significant competing reaction is the oxidation of the iron center. Strongly oxidizing electrophiles or reaction conditions can lead to the formation of the blue ferrocenium (B1229745) ion, which is deactivated towards electrophilic attack. aip.org This is a major reason why the direct nitration of ferrocene using standard nitrating mixtures is generally unsuccessful. aip.org Consequently, electrophilic substitutions on aminoferrocene require carefully chosen, non-oxidizing reagents and conditions. Examples of successful reactions include:

Acylation: Friedel-Crafts acylation is a common and effective method for functionalizing the Cp rings. cdnsciencepub.com

Formylation: Introduction of a formyl group can be achieved under specific conditions. cdnsciencepub.com

Aminomethylation: The Mannich reaction can be used to introduce aminomethyl groups. cdnsciencepub.com

A defining characteristic of ferrocene and its derivatives is their redox activity. The iron center in aminoferrocene can be reversibly oxidized from Fe(II) to Fe(III), a process that is central to its use in electrochemical applications. researchgate.net

Fe(II)(C₅H₅)(C₅H₄NH₂) ⇌ [Fe(III)(C₅H₅)(C₅H₄NH₂)]⁺ + e⁻

This one-electron oxidation generates the corresponding aminoferrocenium cation. The process is electrochemically reversible, meaning the electron transfer is fast on the timescale of techniques like cyclic voltammetry. free.fr The stability of both the ferrocene and ferrocenium states is a key feature of this system. thno.org

In more complex systems where aminoferrocene is connected to another redox-active unit via a linker, intramolecular electron transfer (IET) can occur. researchgate.net Studies on molecules containing both an amine and a ferrocene group separated by a conjugated bridge (e.g., an ethynyl (B1212043) group) have demonstrated that upon oxidation of the ferrocene "antenna," an electron can be transferred from the amine to the newly formed ferricenium center. researchgate.netuniv-angers.fr This process is facilitated by the π-conjugated linker, which provides a pathway for the electron to travel. The rate and efficiency of this IET are highly dependent on the nature and length of the bridging molecule. chemrxiv.org This mechanism is particularly relevant for applications like the electrochemical grafting of molecules onto electrode surfaces. researchgate.net

Electrophilic Aromatic Substitution Reactions

Mechanistic Studies of Aminoferrocene-Involved Reactions

Elucidating the precise mechanisms of reactions involving aminoferrocene is critical for optimizing reaction conditions and designing new applications. A variety of experimental and computational methods are used for these investigations.

For instance, in the copper-catalyzed C-H amination of ferrocene derivatives with alkylamines, kinetic isotope effect (KIE) studies were conducted to probe the rate-determining step. The observation of a significant KIE (kH/kD = 2.4) indicated that the cleavage of the C-H bond on the ferrocene ring is involved in the rate-limiting step of the catalytic cycle. d-nb.info

In the study of imine elimination from Fischer tungsten carbene complexes bearing an aminoferrocenyl group, a combination of spectroscopic techniques (NMR, IR, UV-vis), mass spectrometry, and DFT calculations was used. beilstein-journals.org These studies supported a mechanism involving the initial dissociation of a carbonyl ligand, followed by isomerization and oxidative addition of the N-H bond to the metal center, leading to the formation of the imine product. beilstein-journals.org

Mechanistic investigations into the electrografting of aminoferrocene derivatives have highlighted the role of intramolecular electron transfer. researchgate.netuniv-angers.fr Following the initial oxidation of the ferrocene moiety, the IET from the amine group generates an amino cation radical. Subsequent deprotonation of this radical produces an aminyl radical, which can then covalently bond to a carbon electrode surface. The presence of a base can facilitate this deprotonation step, thereby promoting the grafting process. univ-angers.fr

Complexation and Coordination Behavior with Metal Centers

Aminoferrocene, an organometallic compound featuring an amino group on one of the cyclopentadienyl rings, serves as a versatile ligand in coordination chemistry. cymitquimica.com Its ability to form stable complexes with a variety of metal centers stems from the Lewis basicity of the nitrogen atom and the unique electronic and structural properties conferred by the ferrocenyl scaffold. cymitquimica.comresearchgate.net The interaction between the iron center and the amino group influences its electronic properties and reactivity. cymitquimica.com This has led to extensive exploration of aminoferrocene and its derivatives as ligands for creating monometallic, bimetallic, and heterometallic complexes with diverse applications. acs.orgmdpi.com

The primary mode of coordination for aminoferrocene involves the nitrogen atom of the amino group acting as a donor to a metal center. mdpi.com However, the flexibility and derivatization potential of the ferrocene backbone allow for the design of more complex ligand systems. acs.org For instance, 1,1'-disubstituted aminoferrocene derivatives can act as bidentate ligands, chelating to a single metal center or bridging two different metal centers. mdpi.com The robust and flexible nature of the ferrocene backbone allows it to stabilize various metal centers by adopting a range of spatial orientations. mdpi.com

The synthesis of aminoferrocene-based metal complexes typically involves the reaction of the aminoferrocene ligand with a suitable metal precursor. For example, reacting N-alkylaminoferrocenes (NAAFs) with metal salts like ZnBr₂, Zn(CF₃SO₃)₂, and Co(CF₃SO₃)₂ has been shown to form stable coordination complexes. mdpi.com Similarly, ligands derived from the reaction of 1,1′-ferrocene dihydrazone with aldehydes can form compartmental ligands with specific pockets for selectively binding different metal ions, such as 3d transition metals and 4f lanthanide ions. acs.org The synthesis of a diferrocenyl NH carbene complex with tungsten, W(CO)₅(E-2), was achieved by reacting W(CO)₅(1Et) with aminoferrocene in the presence of a base. beilstein-journals.org

The coordination of a metal to the aminoferrocene moiety significantly impacts the electronic properties of the ferrocene unit. Electrochemical studies on a ruthenium-ferrocene bimetallic complex revealed that coordination to the Ru(II) center renders the ferrocene moiety more electron-deficient. acs.org This is evidenced by a higher oxidation potential for the complex compared to the free ligand, making the oxidation of the ferrocene to the ferrocenium ion more difficult. acs.org

Mechanistic investigations have provided insights into the reactivity of these complexes. Studies on the diastereoselective lithiation of N,N-dimethylferrocenylethylamine have been modeled, suggesting that selectivity arises from ring lithiation via an adduct conformer. acs.org Kinetic and mechanistic studies on the thermal decay of a tungsten diferrocenylcarbene complex have also been performed, elucidating the pathways of its transformation into an imine complex. beilstein-journals.org

The structural characteristics of aminoferrocene complexes have been extensively studied, often using X-ray crystallography. In a methyl 1′-aminoferrocene-1-carboxylate complex, the cyclopentadienyl rings were found to be nearly parallel with an almost eclipsed conformation. iucr.org The coordination of metal ions like Ni(II), Cu(II), Cd(II), and Zn(II) to ligands based on bis(2-picolyl)amine (bpa), iminodiacetamide (imda), and bis-1,2,3-triazole (bta) ferrocene derivatives results in complexes with specific stereochemistries (cis-fac, trans-fac, or mer). researchgate.net

The table below summarizes examples of metal complexes formed with aminoferrocene and its derivatives, highlighting the coordinating metal and the type of ligand system involved.

Ligand SystemMetal Center(s)Complex Type/ApplicationReference(s)
N-AlkylaminoferrocenesZn(II), Co(II)Coordination complexes mdpi.com
1,1′-Ferrocene dihydrazone derivativesZn(II)-Ln(III), Ni(II)-Ln(III), Co(II)-Y(III)Heterometallic 3d/4f complexes acs.org
AminoferroceneW(V)Diferrocenyl NH carbene complex beilstein-journals.org
Ferrocene-diketonateRu(II)Bimetallic antitumor agent acs.org
Bis(2-picolyl)amine ferroceneNi(II), Cu(II), Cd(II), Zn(II)Stereospecific ML₂ complexes researchgate.net
(Diisopropylamido)ferroceneLiLithiation adducts acs.org
1,1'-Diaminoferrocene derivativeZr(IV)Catalyst for Ring-Opening Polymerization mdpi.com

Derivatization Strategies and Functionalization of Aminoferrocene

Formation of Amides, Ureas, and Thioureas

The primary amine functionality of aminoferrocene readily undergoes acylation with carboxylic acids or their derivatives to form stable ferrocenyl amides. This reaction is a cornerstone for introducing diverse functionalities to the ferrocene (B1249389) core. For instance, coupling aminoferrocene with N-protected amino acids, such as Nα-Boc-L-tryptophan and N-protected sugar amino acids, has been successfully achieved. rsc.orgrsc.org These reactions typically employ standard peptide coupling reagents. The resulting ferrocene-amide conjugates are of significant interest due to their potential biological activities and their ability to form ordered structures through hydrogen bonding. rsc.org X-ray diffraction studies of some of these amides have revealed the presence of intermolecular hydrogen bonds between the amide groups, influencing their solid-state packing. rsc.orgrsc.org

Similarly, the reaction of aminoferrocene with isocyanates and isothiocyanates provides a direct route to ferrocenyl ureas and thioureas, respectively. researchgate.net These derivatives are particularly noted for their ability to form strong hydrogen-bonded assemblies in both solution and the solid state, a property crucial for applications in supramolecular chemistry and anion sensing. researchgate.net The synthesis of a series of novel ferrocene-containing thiourea (B124793) compounds has been reported, with some exhibiting potential as plant growth regulators. researchgate.netresearchgate.net The formation of these ureas and thioureas introduces a rigid and planar hydrogen-bonding motif that can direct the self-assembly of the ferrocene units. researchgate.net

Table 1: Examples of Aminoferrocene-Derived Amides, Ureas, and Thioureas

Derivative TypeReactantResulting Compound
AmideNα-Boc-L-tryptophanFerrocenyl-tryptophan amide conjugate
AmideN-Boc-3-amino-3-deoxy-1,2-O-isopropylidene-α-D-ribofuranoic acidFerrocenyl-sugar amino acid amide conjugate
Urea (B33335)Phenyl isocyanateN-phenyl-N'-ferrocenyl urea
ThioureaPhenyl isothiocyanateN-phenyl-N'-ferrocenyl thiourea

Synthesis of Imines and Schiff Bases

The condensation reaction between aminoferrocene and various aldehydes or ketones leads to the formation of ferrocenyl imines, also known as Schiff bases. scielo.org.mxuchile.clwikipedia.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. researchgate.netdergipark.org.tr The synthesis is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). scielo.org.mx

Ferrocenyl Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. scielo.org.mxwikipedia.org The imine nitrogen is basic and can coordinate to metal centers, while the ferrocene unit introduces redox activity into the resulting complex. wikipedia.org Unsymmetrical tetradentate Schiff base ligands have been synthesized from ferrocenecarboxaldehyde, showcasing the versatility of this chemistry in creating complex molecular architectures. scielo.org.mx The electronic properties of the Schiff base can be tuned by the nature of the aldehyde or ketone used in the synthesis. uchile.cl For example, Schiff bases derived from 5-nitrothiophene and aminoferrocene have been synthesized and studied for their potential biological activity. uchile.cl

Table 2: Synthesis of Ferrocenyl Schiff Bases

Aldehyde/Ketone ReactantResulting Schiff Base
SalicylaldehydeN-ferrocenylsalicylaldimine
4-NitrobenzaldehydeN-(4-nitrobenzylidene)aminoferrocene
Ferrocenecarboxaldehyde1-(Ferrocenylmethyleneamino)ferrocene

Quaternization and Salt Formation

The nitrogen atom of aminoferrocene and its derivatives can be alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction of the amine with an alkyl halide. quora.com The quaternization of aminoferrocene derivatives, such as those containing imidazole (B134444) moieties, has been reported. dcu.ie These reactions typically proceed via an SN2 mechanism and can be influenced by steric and electronic factors. dcu.ie

The formation of these salts significantly alters the solubility and electronic properties of the ferrocene compound. For instance, the quaternization of N,N-dimethylaminoethylferrocene with organic halides has been used to synthesize water-soluble ferrocenyl compounds. researchgate.net These cationic ferrocene derivatives are of interest for their electrochemical behavior and potential applications as redox-active probes in aqueous media. The resulting salts can be isolated and characterized, and in some cases, single crystals suitable for X-ray diffraction can be obtained after anion exchange. ethz.ch

Table 3: Examples of Quaternization Reactions of Aminoferrocene Derivatives

Aminoferrocene DerivativeAlkylating AgentProduct
2-(N,N-dimethylamino)ethylferroceneMethyl iodide[2-(N,N,N-trimethylammonio)ethyl]ferrocene iodide
1,1'-Bis(2-(N,N-dimethylamino)ethyl)ferroceneBenzyl (B1604629) bromide1,1'-Bis[2-(N,N-dimethyl-N-benzylammonio)ethyl]ferrocene dibromide
FerrocenylmethylimidazoleAlkyl iodide1-Alkyl-3-(ferrocenylmethyl)imidazolium iodide

Conjugation with Biologically Relevant Scaffolds (e.g., Amino Acids, Peptides)

A significant area of research involves the conjugation of aminoferrocene with amino acids and peptides. This strategy aims to combine the unique properties of the ferrocene moiety, such as its redox activity and defined structure, with the biological recognition capabilities of peptides. mdpi.comresearchgate.netnih.gov The amide bond formation between aminoferrocene and the carboxylic acid group of an amino acid or peptide is the most common linkage strategy. mdpi.comresearchgate.net

These ferrocene-peptide conjugates have been shown to adopt specific secondary structures, such as β-turns and β-sheet-like structures. mdpi.com The ferrocene unit can act as a template, bringing peptide chains into close proximity to facilitate the formation of intramolecular hydrogen bonds. mdpi.com For example, in 1,1'-disubstituted ferrocene peptides, the distance between the cyclopentadienyl (B1206354) rings allows for the formation of 12- or 14-membered hydrogen-bonded rings. mdpi.com The chirality of the amino acids and the nature of the peptide sequence can influence the helical arrangement of the ferrocene moiety and the type of turn structure formed. mdpi.commdpi.com These structural features are crucial for their potential application as mimetics of protein secondary structures and in the development of novel therapeutic agents. mdpi.comresearchgate.netnih.gov

Table 4: Aminoferrocene-Peptide Conjugates and Their Structural Features

Peptide SequenceFerrocene ScaffoldObserved Secondary Structure
Pro-AlaMethyl 1'-aminoferrocene-1-carboxylateβ-turn
Val, Leu, Phe1,1'-DiaminoferroceneTurn structure
AlaMethyl 1'-aminoferrocene-1-carboxylateHydrogen-bonded turns

Integration into Polymeric and Supramolecular Systems

Aminoferrocene and its derivatives are valuable building blocks for the construction of redox-active polymers and supramolecular assemblies. rsc.org The incorporation of the ferrocene unit into a polymer backbone or as a side chain imparts electrochemical activity to the material. For instance, poly(methacrylate)-based copolymers containing ferrocene moieties in the side chains have been synthesized. mdpi.com

In supramolecular chemistry, the ability of ferrocene derivatives, particularly ureas and thioureas, to form predictable hydrogen-bonding networks is exploited to create ordered, non-covalent assemblies. researchgate.net These systems can exhibit interesting properties, such as anion recognition and redox-switchable self-assembly. researchgate.net Furthermore, ferrocene-containing dendrimers have been synthesized through the reductive amination of formylferrocene with poly(propylene imine) dendrimers, leading to macromolecules with a high density of redox centers. researchgate.net The integration of aminoferrocene into these complex architectures opens up possibilities for the development of advanced materials for applications in sensing, catalysis, and molecular electronics. researchgate.netnih.gov

Applications in Catalysis and Organometallic Synthesis

Aminoferrocene-Based Ligands in Asymmetric Catalysis

The true prowess of aminoferrocene derivatives is particularly evident in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The ferrocene (B1249389) scaffold provides a rigid and predictable framework for the construction of chiral ligands, which are instrumental in achieving high levels of enantioselectivity. ethz.chchimia.ch

Ligand Design Principles and Chiral Induction

The design of effective chiral ligands based on aminoferrocene hinges on several key principles. The primary source of chirality in many of these ligands is planar chirality, which arises from the non-symmetrical substitution pattern on one or both of the cyclopentadienyl (B1206354) rings. mdpi.com This is often complemented by introducing central chirality, for instance, by attaching a chiral amino alcohol or another chiral moiety to the ferrocene core. mdpi.comresearchgate.netrsc.org The combination of these chiral elements creates a well-defined chiral pocket around the metal center, which is crucial for discriminating between the two prochiral faces of a substrate.

The mechanism of chiral induction involves the transfer of stereochemical information from the chiral ligand to the substrate during the catalytic cycle. The specific geometry and electronic properties of the aminoferrocene-based ligand dictate the orientation of the substrate as it coordinates to the metal center, thereby favoring the formation of one enantiomer over the other. mdpi.comnih.gov The modularity of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a given reaction. ethz.chchimia.ch For instance, modifying the substituents on the amino group or the phosphine (B1218219) moiety can significantly impact the catalytic performance. chimia.ch

Enantioselective Transformations (e.g., Hydrogenation, Allylic Alkylation)

Aminoferrocene-based ligands have been successfully employed in a range of enantioselective transformations, with asymmetric hydrogenation and allylic alkylation being prominent examples.

In asymmetric hydrogenation , iridium complexes of planar chiral 2-phosphino-1-aminoferrocene ligands have shown good reactivity and enantioselectivities up to 92% in the hydrogenation of prochiral alkenes. researchgate.netresearchgate.netx-mol.com Rhodium and ruthenium complexes of chiral ferrocenyl P,P- and P,N-ligands, synthesized from commercially available aminoferrocene, have also proven effective for the hydrogenation of alkenes and ketones, achieving enantiomeric excesses (ee) up to 99.7%. nih.govresearchgate.net The success of these catalytic systems lies in the ability of the chiral ligand to create a highly stereoselective environment around the metal center, leading to the preferential formation of one enantiomer of the hydrogenated product. acs.org

Asymmetric allylic alkylation is another area where aminoferrocene-based ligands have excelled. Palladium complexes bearing these chiral ligands are effective catalysts for this transformation. rsc.orgnih.gov For example, chiral ferrocenyl amidine ligands have been tested in palladium-catalyzed asymmetric allylic alkylation and amination reactions, which serve as benchmark reactions for evaluating new ligands. ethz.ch The modular nature of these ligands allows for the fine-tuning of their structure to achieve high enantioselectivities in the allylic substitution products. mdpi.comethz.ch

Roles in Cross-Coupling Reactions

Aminoferrocene derivatives play a significant role in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. torontomu.casigmaaldrich.com Ferrocenylphosphines, often derived from aminoferrocenes, are a prominent class of ligands used in these reactions. researchgate.net For instance, palladium complexes with ferrocenyl-based N,N- and N,P-ligands have demonstrated high efficiency in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions.

The success of these ligands is attributed to their ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The amino group can act as a hemilabile ligand, coordinating to the metal center at certain stages of the reaction and dissociating at others, which can have a beneficial effect on the catalytic activity. researchgate.net This hemilability, combined with the steric and electronic properties of the ferrocene backbone, contributes to the high efficiency and selectivity observed in these cross-coupling reactions. acs.org

Catalytic Activity in Organic Transformations (e.g., Amide Formation, Carbonylation)

Beyond asymmetric catalysis and cross-coupling reactions, aminoferrocene derivatives have shown catalytic activity in other important organic transformations, including amide formation and carbonylation.

Amide formation can be achieved through various catalytic methods. For instance, N-analineferrocenylamide has been synthesized via a carbodiimide (B86325) coupling reaction between ferrocenecarboxylic acid and p-phenylenediamine. analis.com.my While this is a stoichiometric example, it highlights the utility of the aminoferrocene scaffold. In catalytic processes, copper(I) iodide-catalyzed reactions of iodoferrocenes with amides have been demonstrated. researchgate.net

Carbonylation reactions , which involve the incorporation of carbon monoxide (CO) into organic molecules, are another area where aminoferrocene derivatives have found application. rsc.orgnih.gov Palladium-catalyzed aminocarbonylation of iodoferrocene with amino acid esters can selectively produce N-ferrocenoyl amino acid esters. researchgate.net The nature of the base used in these reactions can influence the product selectivity. These reactions provide an efficient route to various carbonyl-containing ferrocene derivatives. mdpi.comxmu.edu.cn

CO2 Fixation and Cyclic Carbonate Synthesis

In the context of sustainable chemistry, the utilization of carbon dioxide (CO2) as a C1 building block is a significant area of research. specificpolymers.comrsc.org Aminoferrocene derivatives have been incorporated into catalytic systems for the fixation of CO2 into valuable chemicals, such as cyclic carbonates. researchgate.net

Aluminum complexes featuring ferrocenyl amidine ligands, derived from aminoferrocene, have been developed as catalysts for the cycloaddition of CO2 to epoxides, yielding cyclic carbonates. researchgate.netresearchgate.net These reactions often proceed under mild conditions, such as room temperature and atmospheric pressure of CO2, when a co-catalyst like tetrabutylammonium (B224687) iodide is used. researchgate.netmdpi.com The catalytic system demonstrates excellent conversion and selectivity for a variety of terminal epoxides. The electrochemical properties of the ferrocenyl amidine ligands and their corresponding aluminum complexes have also been investigated in this context. researchgate.net

Homogeneous and Heterogeneous Catalytic Systems Featuring Aminoferrocene

Aminoferrocene-based catalysts are predominantly used in homogeneous catalysis , where the catalyst is in the same phase as the reactants. savemyexams.comlibretexts.org This allows for high activity and selectivity due to the well-defined nature of the molecular catalyst. mdpi.com Examples include the previously mentioned asymmetric hydrogenations, allylic alkylations, and carbonylation reactions performed in solution. rsc.orgnih.govresearchgate.net

However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. mdpi.com To address this, efforts have been made to develop heterogeneous catalytic systems by immobilizing aminoferrocene-based catalysts on solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy catalyst separation and recycling). savemyexams.comlibretexts.orguclouvain.be For instance, ferrocene-containing dendrimers have been explored as recyclable catalysts. nih.gov The development of such heterogenized systems is crucial for the practical application of aminoferrocene-based catalysts in industrial processes. grafiati.com

Interactive Data Table: Applications of Aminoferrocene Derivatives in Catalysis

Catalytic ApplicationLigand/Catalyst TypeTransformationKey Findings
Asymmetric HydrogenationIr-complexes with 2-phosphino-1-aminoferrocene ligandsHydrogenation of prochiral alkenesUp to 92% ee. researchgate.netresearchgate.netx-mol.com
Asymmetric HydrogenationRh/Ru-complexes with chiral ferrocenyl P,P- and P,N-ligandsHydrogenation of alkenes and ketonesUp to 99.7% ee. nih.govresearchgate.net
Asymmetric Allylic AlkylationPd-complexes with chiral ferrocenyl amidine ligandsAllylic alkylation and aminationServes as a benchmark for new ligand testing. ethz.ch
Asymmetric Allylic AlkylationPd-complexes with chiral ferrocenyl P,N-ligandsAllylic alkylationEffective for asymmetric synthesis. nih.gov
Cross-CouplingPd-complexes with ferrocenylphosphinesSuzuki-Miyaura, Heck-MizorokiHigh efficiency. researchgate.net
CarbonylationPd-catalyzedAminocarbonylation of iodoferroceneSelective formation of N-ferrocenoyl amino acid esters. researchgate.net
CO2 FixationAl-complexes with ferrocenyl amidine ligandsCycloaddition of CO2 to epoxidesForms cyclic carbonates under mild conditions. researchgate.netresearchgate.net

Advanced Materials Science and Supramolecular Applications of Aminoferrocene Derivatives

Aminoferrocene in Sensor Design and Molecular Recognition Systems

The distinct electrochemical properties of aminoferrocene make it a prime candidate for developing sophisticated sensors and molecular recognition systems. chemimpex.comacs.org The ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple provides a stable and easily detectable electrochemical signal, which can be modulated by molecular binding events occurring at receptor sites appended to the ferrocene core. researchgate.netnih.gov This principle underpins its use in highly sensitive detection platforms.

Electrochemical sensors based on aminoferrocene derivatives operate on the principle of signal perturbation upon analyte binding. The fundamental design involves three key components: the ferrocene redox unit, a linker, and a recognition site (receptor). The amino group of aminoferrocene serves as a convenient chemical handle to attach various receptor moieties capable of binding specific analytes. acs.orgchemimpex.com

The core principle is that the binding of a guest molecule (analyte) to the receptor site alters the electronic environment of the ferrocene core. This alteration influences the ease with which the iron center can be oxidized (Fe²⁺ → Fe³⁺), resulting in a measurable shift in the redox potential. researchgate.netacs.org This shift, or the appearance of a new signal, can be correlated to the concentration of the analyte. nih.gov For instance, in competitive assays, an aminoferrocene-labeled probe competes with the target analyte for binding sites on an electrode. The resulting electrochemical signal is inversely proportional to the analyte concentration. nih.gov

Enhancements to these sensors often involve integrating them with other materials. For example, using conducting polymers or nanomaterials like graphene oxide as auxiliary materials can improve conductivity and biocompatibility, leading to synergistic effects and enhanced sensor performance. researchgate.netnih.gov

Aminoferrocene derivatives have been successfully engineered into potent electrochemical sensors for anions. researchgate.netresearchgate.net The design strategy involves functionalizing the amino group to create moieties that can form strong, selective non-covalent interactions with target anions. researchgate.net

The most common binding mechanism is hydrogen bonding. researchgate.netacs.org By converting the amino group into urea (B33335), thiourea (B124793), or amide functionalities, receptors are created with N-H protons that can act as hydrogen-bond donors. researchgate.netresearchgate.net These groups can form stable complexes with anions that are effective hydrogen-bond acceptors, such as chloride (Cl⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.netacs.org

The recognition process is typically monitored using electrochemical methods like cyclic or square-wave voltammetry. acs.org The binding of an anion to the receptor through hydrogen bonds perturbs the ferrocene oxidation wave, causing a potential shift. researchgate.net The magnitude of this shift is related to the strength of the interaction and the concentration of the anion, allowing for quantitative detection. researchgate.netacs.org The selectivity of the sensor can be tuned by modifying the structure and topology of the receptor's binding cavity to create a better size and shape match for a specific anion. acs.org

Table 1: Anion Recognition by Aminoferrocene-Based Receptors

Receptor TypeTarget Anion(s)Binding MechanismDetection MethodReference
Urea-substituted ferroceneH₂PO₄⁻, Cl⁻, AcO⁻Hydrogen BondingElectrochemical (Perturbation of Fc oxidation wave) researchgate.net
Amide-substituted ferroceneVarious anionsHydrogen BondingElectrochemical, Spectroscopic researchgate.netacs.org
Macrocyclic ferrocene receptorsCl⁻, H₂PO₄⁻, AcO⁻Hydrogen Bonding, Cavity SizeElectrochemical, Photophysical acs.org

Design Principles for Electrochemical Sensors

Integration into Polymeric and Hybrid Materials

The incorporation of aminoferrocene into polymeric structures yields advanced materials with tailored electronic and responsive properties. chemimpex.comchemimpex.com These ferrocene-containing polymers combine the processability and structural versatility of polymers with the unique redox characteristics of the metallocene. acs.org Aminoferrocene can be used as a monomer or as a pendant group attached to a polymer backbone. chemimpex.comnih.gov

A significant application is in the development of electrochemical biosensors with amplified signals. nih.govcapes.gov.br In one strategy, a controlled radical polymerization reaction is initiated on an electrode surface following the capture of a target molecule (like DNA or a protein). nih.gov This grows a long polymer chain with numerous functional groups (e.g., hydroxyl or epoxy). Aminoferrocene is then coupled to these sites, dramatically increasing the number of redox labels per binding event and thus amplifying the electrochemical signal. nih.govcapes.gov.br This "amplification-by-polymerization" approach has been shown to enhance detection limits by several orders of magnitude. nih.gov

Hybrid materials combining aminoferrocene with carbon nanomaterials have also been explored. On-surface synthesis techniques have been used to create nanoclusters of aminoferrocene derivatives on graphene oxide (GO) nanosheets. oaepublish.comnims.go.jp In these systems, the amino group can form covalent bonds with carboxyl groups on the GO surface, leading to organized molecular assemblies with unique magnetic and electronic properties suitable for next-generation molecular spintronic devices. oaepublish.com

Self-Assembly and Supramolecular Architectures

The ability of aminoferrocene derivatives to form ordered structures through non-covalent interactions is central to their use in supramolecular chemistry. researchgate.netoaepublish.com Self-assembly processes, driven by interactions like hydrogen bonding, lead to the formation of well-defined nanoscale architectures. oaepublish.comd-nb.info

Hydrogen bonding is a primary driving force for the self-assembly of aminoferrocene derivatives, particularly those containing amide or urea functionalities. researchgate.netresearchgate.net Ferrocene-peptide conjugates, for example, exhibit a strong tendency to form ordered secondary structures, such as β-turns and helices. researchgate.netmdpi.commdpi.com These structures are stabilized by intramolecular hydrogen bonds between the peptide chains attached to the two cyclopentadienyl (B1206354) rings of the ferrocene core. mdpi.comacs.org

The chirality and sequence of the amino acids in the peptide chains dictate the specific hydrogen-bonding pattern and, consequently, the resulting three-dimensional structure. mdpi.comacs.org This controlled folding allows for the transfer of chiral information from the peptide to the achiral ferrocene unit, inducing chiroptical properties that can be used for sensing applications. researchgate.netmdpi.com The formation of these intramolecularly folded conformations can be confirmed by spectroscopic methods, such as IR and NMR, by observing characteristic shifts that indicate the involvement of N-H groups in hydrogen bonds. mdpi.comacs.org

Table 2: Hydrogen-Bonding Patterns in Aminoferrocene-Peptide Conjugates

Conjugate TypeDominant Structural MotifStabilizing InteractionSpectroscopic EvidenceReference
Ferrocene-Alanine-Prolineβ-turnIntramolecular N-H···O=C hydrogen bondsIR, NMR, CD Spectroscopy, DFT studies acs.org
Boc-AA-Ac6c-NH-FcHelical structures (β-turns)Ten-membered hydrogen-bonded ringsIR, NMR, CD Spectroscopy, DFT studies researchgate.net
1,1'-Disubstituted Ferrocene PeptidesInter- and intrachain turnsN-H···O=C hydrogen bondsIR, NMR, CD Spectroscopy mdpi.com

Aminoferrocene and its derivatives are attractive building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. chemscene.comugr.es MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The inclusion of an amino group on the organic linker can introduce basic sites that enhance properties like CO₂ capture and can serve as active sites for catalysis. rsc.orgrsc.org While research on MOFs built directly from aminoferrocene is emerging, the principles of using amino-functionalized ligands are well-established. The amino group can increase the affinity of the MOF for guest molecules, improving drug loading capacity and enabling slower, more controlled release. rsc.org

Coordination polymers are formed by linking metal centers with bridging ligands. mdpi.commonash.edu The ability of the amino group on aminoferrocene to coordinate with metal centers, or to be functionalized into a more complex ligand, makes it a candidate for creating redox-active coordination polymers. acs.orgfrontiersin.org These materials could exhibit interesting electronic, magnetic, or catalytic properties arising from the communication between the ferrocene units through the polymer backbone. mdpi.comfrontiersin.org

Hydrogen Bond-Driven Self-Assembly

Electrocatalytic Materials Incorporating Aminoferrocene

The inherent redox activity of the ferrocene/ferrocenium couple, combined with the functional versatility of the amino group, makes aminoferrocene a valuable building block for advanced electrocatalytic materials. researchgate.netresearchgate.net The amino group provides a convenient handle for covalently attaching the ferrocene unit to various substrates, including polymers, nanoparticles, and electrode surfaces, creating stable and reactive electrocatalytic systems. mdpi.comacs.org These materials leverage the ability of the ferrocene moiety to act as an efficient electron shuttle, facilitating charge transfer between an electrode and a substrate or between a biological component and an electrode. researchgate.netmdpi.com

The incorporation of aminoferrocene derivatives into materials for electrocatalysis has been explored in several contexts, notably in energy conversion and biosensing. mdpi.comx-mol.net By modifying electrode surfaces or creating novel composite materials, researchers have developed systems with enhanced catalytic efficiency, selectivity, and stability. researchgate.netacs.org

One significant area of research is the development of catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. A notable example involves a copper complex of the tripeptide glutathione, which has been chemically modified with an aminoferrocene unit (Cu-GSH-NHFc). nsf.gov This molecular catalyst, when tested for ORR, demonstrated a highly efficient four-electron reduction pathway at a pH range of 4-7. nsf.gov In contrast, the same copper-glutathione complex without the ferrocene modification predominantly produced hydrogen peroxide via a less desirable two-electron pathway. nsf.gov Cyclic voltammetry studies revealed electronic coupling between the copper active site and the attached ferrocene, suggesting that the ferrocene moiety facilitates rapid electron transfer, which is key to the catalyst's high selectivity. nsf.gov

Another major application is in the development of anodes for biofuel cells. In one study, a novel electrode material was created by covalently immobilizing a modified aminoferrocene and flavin adenine (B156593) dinucleotide-dependent glucose dehydrogenase (FAD-GDH) onto a porous carbon support derived from magnesium oxide templates (MgOC). x-mol.net The porous carbon was first grafted with poly(glycidyl methacrylate) via electron beam polymerization, providing epoxy groups that readily react with the amino groups on both the aminoferrocene (the mediator) and the enzyme. x-mol.net This covalent immobilization strategy effectively prevented the leaching of the mediator. The resulting anode exhibited a remarkable current density of approximately 21.2 mA cm⁻² at 0.49 V. x-mol.net When this anode was paired with a suitable cathode in a glucose/O₂ biofuel cell, it achieved a high power density of 3.6 mW cm⁻². x-mol.net

The modification of carbon nanostructures with aminoferrocene derivatives is another promising strategy. Carboxyl-functionalized multiwalled carbon nanotubes (MWCNTs-COOH) have been successfully modified with aminoferrocene derivatives. acs.org This process creates a stable hybrid material where the ferrocene units act as effective electron mediators, for example, in the presence of the enzyme laccase. acs.org

Furthermore, aminoferrocene derivatives have been used to create electrocatalytic surfaces for the detection of chemical agents. For instance, N-substituted aminoferrocene derivatives have been synthesized and immobilized on gold substrates. usask.ca The redox potential of the surface-bound ferrocene derivative shifts upon reaction with mimics of chemical warfare agents, allowing for their electrochemical detection. usask.ca The magnitude of this shift is influenced by the nature of the substituents on the aminoferrocene, with electron-donating groups shifting the potential cathodically and electron-withdrawing groups causing an anodic shift. usask.ca

The research findings highlight the versatility of aminoferrocene in designing sophisticated electrocatalytic systems. The ability to tune its electronic properties and to integrate it into various material architectures continues to drive its application in advanced materials science. researchgate.netmdpi.com

Table of Research Findings on Aminoferrocene-Based Electrocatalysts

Electrocatalytic MaterialApplication / Catalyzed ReactionKey Research Finding(s)
Copper-Glutathione-Aminoferrocene (Cu-GSH-NHFc)Oxygen Reduction Reaction (ORR)Catalyzes the ORR via a selective four-electron pathway. The ferrocene moiety accelerates electron transfer, preventing the formation of H₂O₂. nsf.gov
Aminoferrocene & FAD-GDH on Porous CarbonGlucose Biofuel Cell AnodeAchieved a current density of 21.2 mA cm⁻² at 0.49 V. Covalent bonding of aminoferrocene prevented mediator leaching. x-mol.net
Glucose/O₂ Biofuel Cell with Aminoferrocene AnodeEnergy ConversionThe complete cell demonstrated a high power density of 3.6 mW cm⁻². A wearable version produced a power density of 0.42 mW cm⁻². x-mol.net
Aminoferrocene on Carboxylated MWCNTsEnzyme-based BiosensingDemonstrates effective electron mediation in the presence of laccase, showing strong interaction between the ferrocene derivative and the nanotube surface. acs.org
N-substituted Aminoferrocene on GoldChemical SensorThe redox potential of the immobilized ferrocene shifts anodically upon reaction with chemical warfare agent simulants, enabling detection. usask.ca

Bioorganometallic Research and Design of Biologically Relevant Aminoferrocene Conjugates

Design Principles for Aminoferrocene-Peptide/Amino Acid Conjugates

The integration of the ferrocene (B1249389) moiety into peptide or amino acid structures has given rise to a fascinating class of bioorganometallic conjugates. The design principles for these molecules are multifaceted, aiming to harness the unique structural and electronic properties of ferrocene to influence the conformation and function of the resulting conjugate. Key among these principles are the induction of specific secondary structures and the development of chiroptical probes for sensing chirality.

Induction of Secondary Structures (e.g., Turns)

A primary goal in the design of aminoferrocene-peptide conjugates is to create peptidomimetics that replicate the three-dimensional shapes of natural peptides, which is crucial for their biological activity. nih.gov A significant focus has been on mimicking turn structures, which are prevalent on the surface of proteins and often involved in molecular recognition events. nih.govresearchgate.net The ferrocene unit, with its defined geometry and inter-ring spacing of approximately 3.3 Å, serves as an effective scaffold to induce and stabilize turn formations within an attached peptide chain. acs.org

Detailed spectroscopic investigations, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD), complemented by Density Functional Theory (DFT) calculations, have been instrumental in elucidating the conformational preferences of these conjugates. mdpi.comnih.gov These studies have revealed that the chirality of the peptide backbone and the steric bulk of the amino acid side chains are critical determinants of the hydrogen-bonding patterns. mdpi.comnih.gov This, in turn, allows for the precise tuning of the size of the preferred hydrogen-bonded ring, leading to the formation of various turn structures such as γ-turns (7-membered ring) and β-turns (10-membered ring). researchgate.netmdpi.com

For instance, the conjugation of methyl 1′-aminoferrocene-carboxylate with homo- and heterochiral Pro-Ala dipeptides demonstrated that heterochiral conjugates were more predisposed to forming β-turns. nih.govnih.gov The Pro-Xaa sequence is a known β-turn-inducing motif, and its incorporation into aminoferrocene conjugates has been a successful strategy. nih.gov The stability of these turn structures is often confirmed by the presence of intramolecular hydrogen bonds, which can be identified through techniques like NOESY NMR experiments. nih.gov The introduction of different ferrocene templates, such as 1'-aminoferrocene-1-carboxylic acid, into the peptide backbone has been shown to reduce conformational flexibility and promote turn formation. nih.govresearchgate.net

Chiroptical Probes for Chirality Elements

The unique electronic transitions of the ferrocene chromophore make it a valuable component in the design of chiroptical probes. When a chiral entity, such as an amino acid or a folded peptide sequence, is brought into proximity with the ferrocene core, it can induce helical chirality in the ferrocene moiety itself. mdpi.com This induced chirality results in a measurable signal in the visible region of the CD spectrum, typically around 470 nm. mdpi.comdntb.gov.ua

This phenomenon forms the basis for using aminoferrocene derivatives as probes to determine various chirality elements. mdpi.comnih.gov The sign of the Cotton effect in the CD spectrum can be correlated with the geometry of the conjugate, such as the right- or left-handed helicity of the ferrocene core. mdpi.com For example, homochiral peptides containing L-amino acids that favor right-handed β-turn geometries have been observed to produce negative CD bands. mdpi.com

The development of these chiroptical sensors offers a non-destructive method for determining the central chirality of amino acids and the helicity of peptide sequences. mdpi.comnih.gov The sensitivity of this method is such that the covalent binding of a chiral molecule to the achiral ferrocene chromophore can induce a CD signal that allows for the determination of absolute configuration and enantiomeric excess. researchgate.net Research has shown that attaching a sterically demanding achiral amino acid, like 1-aminocyclohexanecarboxylic acid (Ac6c), directly to the aminoferrocene unit can create a promising chiroptical sensor. dntb.gov.uamdpi.comresearchgate.net The steric hindrance favors specific conformations, leading to a predictable CD signal that correlates with the chirality of an attached L-amino acid. dntb.gov.uamdpi.com

Molecular Interactions with Biomolecules: Methodological Approaches

Understanding the interactions between aminoferrocene conjugates and biomolecules is fundamental to elucidating their mechanisms of action and designing more effective therapeutic agents. A variety of methodological approaches are employed to study these interactions at the molecular level.

Spectroscopic techniques are at the forefront of these investigations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the three-dimensional structure and interactions of peptides and proteins. nih.gov Concentration-dependent 1H NMR chemical shifts of amide protons can provide evidence for intramolecular hydrogen bonding, a key feature in the folded structures of many aminoferrocene-peptide conjugates. acs.org

Infrared (IR) spectroscopy is another valuable method, as hydrogen bonding influences the vibrational frequencies of N-H and C=O bonds, causing a detectable shift in their absorption bands. nih.govCircular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules. In the context of aminoferrocene conjugates, CD is used to investigate the chiroptical properties and conformational preferences in solution. acs.org The transfer of chiral information from a peptide to the ferrocene chromophore results in distinct CD signals. mdpi.com

Electrochemical methods, such as cyclic voltammetry (CV) , are employed to characterize the redox properties of ferrocene derivatives. The redox potential of aminoferrocene has been linked to its biological activity. researchgate.net

Design and Activation Mechanisms of Aminoferrocene-Based Prodrug Analogs

A significant area of research focuses on the design of aminoferrocene-based prodrugs, which are inactive compounds that are converted into their active form under specific physiological conditions. This strategy aims to enhance the selectivity of anticancer agents by targeting the unique microenvironment of cancer cells.

A key feature of many cancer cells is an elevated level of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). fau.denih.gov This has been exploited in the design of ROS-activated prodrugs. nih.gov Aminoferrocene-based prodrugs are designed to be activated by these high ROS levels. fau.de The activation process typically involves the oxidation of the ferrocene (Fe(II)) to the ferrocenium (B1229745) ion (Fe(III)). nih.gov This oxidation can lead to the release of the active drug and other reactive species.

For example, some prodrugs are designed to release quinone methides (QMs) upon activation. acs.org QMs are highly reactive molecules that can alkylate biomolecules like glutathione, thereby disrupting the cell's antioxidant defense system. acs.org In concert with this, the released iron species can catalytically generate highly toxic hydroxyl radicals from endogenous H₂O₂, further increasing oxidative stress within the cancer cell. fau.deacs.org This dual action of inhibiting antioxidant systems and generating more ROS creates a potent and selective anticancer effect. acs.org

Strategies for Enhanced Stability and Solubility

The clinical potential of aminoferrocene-based compounds can be limited by challenges such as poor water solubility and chemical instability. fau.desamipubco.com Aminoferrocenes, for instance, can be chemically unstable with a short lifetime in cells, which can limit the anticancer activity of their corresponding prodrugs. fau.de

To address these issues, several strategies have been developed. One approach to improve stability is through structural modification. For example, 4-ferrocenylaniline-based prodrugs have been shown to be substantially more stable than their aminoferrocene counterparts. fau.de

Improving water solubility is another critical aspect. While adding polar functional groups, such as a carboxylic acid (-COOH) group, can increase water solubility, it may also decrease cell membrane permeability and, consequently, biological activity. acs.orgnih.gov Therefore, a delicate balance must be struck between polarity and lipophilicity. nih.gov Formulation strategies are also being explored to enhance the delivery of these compounds, including the use of nanoparticles, lipid nanocapsules, and cyclodextrins. samipubco.com Another strategy involves replacing certain structural fragments to reduce lipophilicity without compromising activity. For instance, substituting an N-benzyl group with an N-propargyl residue in an aminoferrocene prodrug was found to decrease lipophilicity, improve water solubility, and reduce aggregation tendencies. nih.gov

Mechanisms of Selective Activation (e.g., H₂O₂-Responsiveness)

The selective activation of aminoferrocene-based prodrugs in cancer cells is primarily achieved by exploiting their responsiveness to high intracellular concentrations of hydrogen peroxide (H₂O₂). nih.gov Normal cells have negligible levels of ROS, while cancer cells often have H₂O₂ concentrations greater than 10 µM. nih.govgoogle.com

The activation mechanism of many aminoferrocene prodrugs is initiated by the reaction of a trigger moiety, such as an arylboronic ester, with H₂O₂. nih.govresearchgate.net This reaction leads to the cleavage of the prodrug and the release of the active components. google.com Upon activation, the redox potential of the released aminoferrocene drug is significantly shifted to more negative values compared to the parent prodrug, making it a much more potent reducing agent. fau.deresearchgate.net This "activated" aminoferrocene can then readily participate in redox cycling, reacting with endogenous H₂O₂ to generate highly toxic hydroxyl radicals (HO•). fau.deresearchgate.net

Aminoferrocene in Bioimaging and Sensing Probes (design principles, not specific in vivo results)

Aminoferrocene, an organometallic compound featuring an amine group on one of the cyclopentadienyl (B1206354) rings of ferrocene, has become a valuable building block in the design of sophisticated probes for bioimaging and biosensing. researchgate.net Its unique electrochemical properties, ability to interact with fluorescent molecules, and sensitivity to chiral environments make it a versatile component for creating highly specific and sensitive detection tools. researchgate.netnih.govd-nb.info The design of these probes hinges on integrating the aminoferrocene unit with recognition elements that can selectively interact with biological targets, leading to a measurable change in signal. The primary design principles revolve around electrochemical detection, fluorescence quenching/activation, and chiroptical response.

The core of these designs often involves conjugating aminoferrocene to other molecules, such as peptides, nucleic acids, or specific ligands, to create targeted probes. mdpi.commdpi.com The amino group provides a convenient handle for chemical modification and attachment to these biologically relevant structures.

Design of Aminoferrocene-Based Electrochemical Probes

The reversible redox behavior of the ferrocene/ferrocenium couple is a cornerstone of its application in electrochemical sensing. Aminoferrocene is frequently employed as an electroactive label or reporter, where its oxidation state can be precisely measured. researchgate.netnih.gov The design of these probes focuses on modulating the electrochemical signal of the aminoferrocene moiety in response to a specific biological event.

A primary design strategy involves the direct labeling of biomolecules. nih.gov In one approach, aminoferrocene (AFc) is conjugated to the free phosphate (B84403) groups of a DNA strand that has hybridized with a capture probe (a peptide nucleic acid, or PNA) on an electrode surface. nih.gov The amount of AFc attached is directly proportional to the amount of target DNA captured, and this can be quantified using techniques like differential pulse voltammetry (DPV). nih.gov

Another sophisticated design employs self-immolative linkers. nih.gov In this model, the aminoferrocene reporter is connected to a target recognition unit via a linker designed to fall apart after an initial triggering event. nih.gov For instance, a probe designed for detecting Salmonella relies on the enzymatic activity of Salmonella esterases to cleave an ester group. nih.gov This cleavage initiates a rapid intramolecular cyclization of the linker, which then releases the aminoferrocene reporter. nih.gov The released aminoferrocene has a different electrochemical potential than the parent probe, enabling ratiometric detection that enhances accuracy. nih.gov Similar principles have been applied to detect enzyme activity, such as aldolase, where the enzyme's action on a ferrocene-aldol carbamate (B1207046) substrate liberates free aminoferrocene. nih.gov

Competitive immunoassays represent another design principle. Here, a conjugate of aminoferrocene and a molecule similar to the target analyte (e.g., an antibiotic) is synthesized. nih.gov This conjugate acts as an electrochemical probe that competes with the free analyte in a sample for a limited number of antibody binding sites immobilized on an electrode. nih.gov A high concentration of the target analyte results in less of the aminoferrocene-conjugate binding to the antibody, leading to a lower electrochemical signal. Conversely, a low analyte concentration allows more of the probe to bind, producing a stronger signal. nih.gov

Probe Design Principle Mechanism of Action Target Analyte Example Detection Method
Direct LabelingCovalent attachment of aminoferrocene to the target biomolecule. The signal is proportional to the amount of target. nih.govSequence-specific DNA nih.govDifferential Pulse Voltammetry (DPV) nih.gov
Self-Immolative ProbesEnzyme-triggered cleavage of a recognition unit, leading to linker fragmentation and release of the aminoferrocene reporter. nih.govSalmonella esterases, Aldolase nih.govRatiometric Electrochemical Sensing nih.gov
Competitive ImmunoassayCompetition between an aminoferrocene-labeled probe and the free analyte for antibody binding sites. nih.govEnrofloxacin (antibiotic) nih.govDifferential Pulse Voltammetry (DPV) nih.gov

Table 1: Design Principles of Aminoferrocene-Based Electrochemical Probes

Design of Aminoferrocene-Based Fluorescent Probes

Aminoferrocene can act as an efficient fluorescence quencher through a process known as photoinduced electron transfer (PET). d-nb.info This property is exploited in the design of "off-on" fluorescent probes.

The fundamental design involves covalently linking aminoferrocene to a fluorescent dye (a fluorophore). d-nb.info The key is to position the aminoferrocene close enough to the fluorophore to allow for effective PET, which quenches the dye's fluorescence, keeping the probe in a non-fluorescent "off" state. d-nb.info The distance between the quencher and the emitter is critical, and designers often incorporate long, flexible linkers to ensure optimal quenching. d-nb.info

The "on" switch is typically a biological stimulus. A common trigger is the presence of high levels of reactive oxygen species (ROS), which are characteristic of many cancer cells. d-nb.info When the probe encounters ROS, the electron-rich aminoferrocene moiety is oxidized. This oxidation prevents it from donating an electron to the excited fluorophore, thus inhibiting the PET process. As a result, the fluorescence of the dye is restored, and the probe "switches on," generating a detectable signal. d-nb.info

Probe Component Function Design Consideration Example
AminoferroceneFluorescence QuencherMust be in proximity to the fluorophore to enable Photoinduced Electron Transfer (PET). d-nb.infoN-alkylaminoferrocene (NAAF) d-nb.info
FluorophoreEmitter (Signal Reporter)Fluorescence is initially "off" due to quenching. Should not interfere with the probe's biological targeting. nih.govCyanine (Cy5), BODIPY (BDP-TR) d-nb.infonih.gov
LinkerSpacerConnects the quencher and emitter. Length and flexibility are optimized for efficient quenching. d-nb.infoLong, flexible alkyl chain d-nb.info
TriggerActivatorA specific biological stimulus that oxidizes the ferrocene, inhibiting PET and "turning on" fluorescence. d-nb.infoReactive Oxygen Species (ROS) d-nb.info

Table 2: Components and Design Principles of "Off-On" Aminoferrocene Fluorescent Probes

Design of Aminoferrocene-Based Chiroptical Probes

The ferrocene unit is a chromophore whose signal in circular dichroism (CD) spectroscopy is highly sensitive to its local chiral environment. nih.govmdpi.com This has led to the design of aminoferrocene-based chiroptical probes for determining stereochemistry and conformation in biomolecules. nih.gov

The design principle involves conjugating aminoferrocene to a chiral molecule, most notably amino acids or short peptide chains. nih.govmdpi.comacs.org The inherent chirality of the attached molecule forces the ferrocene chromophore into a fixed or preferred orientation. mdpi.com This chiral arrangement induces a CD signal in the visible absorption region of ferrocene (around 450–470 nm), an area of the spectrum that is typically free from the signals of the peptide backbone itself. acs.org

Detailed spectroscopic and theoretical studies have shown that the sign and intensity of this induced CD signal are strongly correlated with the specific conformation of the conjugate. mdpi.comacs.org For example, in aminoferrocene-peptide conjugates, factors like the sequence of amino acids, the bulkiness of their side chains, and the resulting hydrogen-bonding patterns dictate the final 3D structure, which in turn determines the chiroptical output. nih.gov This allows the aminoferrocene unit to act as a reporter for structural features such as the central chirality of amino acids or the helical screw-sense of a peptide sequence. nih.govacs.org

Computational and Theoretical Investigations in Aminoferrocene Chemistry

Electronic Structure and Bonding Analysis using DFT

DFT calculations have been used to analyze the conformational preferences of aminoferrocene-containing systems, such as in peptides where aminoferrocene is incorporated as a structural scaffold. researchgate.netnih.gov The calculations help in determining the most stable geometries by optimizing low-level geometries obtained from molecular mechanics. nih.gov For instance, in bis- and trisamides derived from 1'-aminoferrocene-1-carboxylic acid, DFT calculations have been instrumental in studying their conformational preferences, revealing that while bisamides exhibit a conformational library in solution, trisamides are stabilized in a single conformer by intramolecular hydrogen bonds. acs.org

The nature of bonding, particularly hydrogen bonding, is a key area of investigation. In aminoferrocene-peptide conjugates, DFT studies have shown that the chirality of the peptide backbone and the steric bulk of amino acid side chains are determinant factors in the hydrogen-bond pattern. nih.govajol.info This, in turn, allows for the tuning of the size of the preferred hydrogen-bonded ring in turn-folded structures, which is critical for creating peptidomimetics that can mimic protein turn structures. nih.govajol.info

Furthermore, DFT calculations have been used to investigate the electronic communication between the ferrocene (B1249389) core and attached substituents. In a study of phosphinoferrocene (B6310582) stibines, DFT calculations, in conjunction with Quantum Theory of Atoms in Molecules (QTAIM) analysis, confirmed the presence of P→Sb and P=O→Sb donor-acceptor interactions, which are triggered by the oxidation of the stibine (B1205547) moiety. acs.org This highlights the ability of computational methods to reveal subtle electronic interactions that govern the structure and reactivity of complex aminoferrocene derivatives.

A re-examination of claims regarding aminoferrocene-graphene-based molecular magnets also utilized DFT to show that the proposed model for the material's magnetic properties was based on an artifact of the computational model used. aip.org This underscores the critical role of accurate computational investigations in validating experimental claims.

Table 1: Selected DFT Functionals and Basis Sets Used in Aminoferrocene Studies

Study FocusDFT Functional(s)Basis Set(s)Reference
Conformational Analysis of PeptidomimeticsB3LYP6-311+G(d,p), LanL2DZ nih.gov
Imine Elimination Reaction MechanismB3LYPLANL2DZ beilstein-journals.org
Bonding Analysis in Phosphinoferrocene StibinesMultipleMultiple acs.org
Re-examination of Aminoferrocene-Graphene MagnetsMultipleMultiple aip.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic parameters and aiding in the interpretation of experimental spectra of aminoferrocene derivatives. This synergy between theory and experiment is crucial for detailed structural and electronic characterization.

In the study of aminoferrocene-containing peptides, DFT calculations are often performed in concert with spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy. nih.govajol.info The theoretical calculations of vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (CD) provide a basis for assigning and interpreting the experimental data. For example, the calculated IR spectra can help identify characteristic vibrational modes associated with hydrogen bonding, which is a key structural feature in these molecules. acs.org

NMR spectroscopy is a vital tool for studying the conformation of aminoferrocene derivatives in solution. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can corroborate experimental findings. researchgate.net For instance, in ferrocenyl sulfinylimide and related compounds, NMR data, supported by DFT calculations, were used to characterize the new compounds. researchgate.net In another study, the temperature coefficients of amide proton chemical shifts (Δδ/ΔT) in NMR experiments, which provide information about hydrogen bonding, were rationalized with the aid of DFT-optimized structures. nih.gov

Circular dichroism spectroscopy is particularly useful for studying chiral aminoferrocene derivatives. TD-DFT calculations can predict CD spectra, and the correlation between the calculated and experimental spectra allows for the assignment of the absolute configuration and the elucidation of conformational preferences in solution. nih.govajol.info Pioneering work on the chiroptical properties of aminoferrocene-containing peptides has enabled the correlation of their geometry with the sign of the CD signal in the absorption region of the ferrocene chromophore. nih.govajol.info

Table 2: Spectroscopic Techniques Combined with DFT in Aminoferrocene Research

Spectroscopic TechniqueInformation GainedRole of DFT/TD-DFTReferences
Infrared (IR) SpectroscopyVibrational modes, hydrogen bondingPrediction of vibrational frequencies, assignment of bands nih.gov, acs.org
Nuclear Magnetic Resonance (NMR)Chemical structure, conformation, hydrogen bondingCalculation of chemical shifts and coupling constants nih.gov, researchgate.net
Circular Dichroism (CD)Chirality, secondary structure of peptidesPrediction of CD spectra, correlation of geometry with signal nih.gov, ajol.info

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions involving aminoferrocene. By mapping out potential energy surfaces, identifying intermediates, and locating transition states, DFT calculations can offer a detailed, step-by-step picture of reaction pathways.

A notable example is the investigation of the imine elimination from a (aminoferrocenyl)(ferrocenyl)carbene(pentacarbonyl)tungsten(0) complex. beilstein-journals.org In this study, three conceivable reaction pathways were considered for the thermal and photochemical elimination of E-1,2-diferrocenylimine. DFT calculations at the B3LYP/LANL2DZ level of theory were performed to localize the minimum energy structures of intermediates and the transition states connecting them. The calculations supported a preferred pathway initiated by an irreversible CO dissociation, followed by an oxidative addition/pseudorotation/reductive elimination sequence involving short-lived, seven-coordinate hydrido tungsten(II) intermediates. beilstein-journals.org The Gibbs free energies of activation were calculated and found to be consistent with experimental kinetic data. beilstein-journals.org

In a different context, computational studies have been used to understand the reactivity of ferrocene itself, which can inform the understanding of its derivatives like aminoferrocene. For instance, the direct nitration of ferrocene has been shown through computational investigations to be unlikely under reported conditions, challenging previous synthetic claims. researchgate.net

The elucidation of reaction mechanisms is not limited to organometallic transformations. In the broader field of catalysis, DFT is routinely used to study reaction pathways, such as the ring-opening polymerization of cyclic esters, where the roles of proton exchange and hydrogen bonding are critical. aip.org Similar principles can be applied to understand reactions where aminoferrocene or its derivatives act as catalysts or are substrates for catalytic transformations. The ability to model transition states allows for the rationalization of observed product distributions and selectivities.

Rational Design of Novel Aminoferrocene-Based Systems

The insights gained from computational studies are being increasingly leveraged for the rational design of new aminoferrocene-based systems with specific functionalities. By predicting the properties of yet-to-be-synthesized molecules, computational chemistry can guide synthetic efforts toward the most promising candidates, saving time and resources.

One of the most active areas for the rational design of aminoferrocene derivatives is in medicinal chemistry. The ability of aminoferrocene to serve as a scaffold for peptidomimetics has been a major focus. nih.govajol.info By understanding how the amino acid sequence and chirality influence the conformation and hydrogen bonding patterns, as revealed by DFT and spectroscopic studies, researchers can design molecules that mimic the turns of proteins, which are often involved in protein-protein interactions. nih.govajol.info This has led to the development of aminoferrocene-based peptides as potential inhibitors of these interactions.

The design of prodrugs is another area where computational methods are valuable. For example, aminoferrocene derivatives have been designed as ROS-activated prodrugs for cancer therapy. researchgate.net The low redox potential of aminoferrocene, which can be predicted computationally, makes it susceptible to oxidation under the high reactive oxygen species (ROS) conditions found in cancer cells, leading to the release of a cytotoxic agent. researchgate.net

Beyond medicinal applications, the rational design of aminoferrocene-based materials is an emerging field. The unique electronic and redox properties of aminoferrocene make it an attractive component for redox-active polymers, sensors, and catalysts. researchgate.net For example, computational screening can be used to identify promising aminoferrocene-based ligands for metal-organic frameworks (MOFs) with tailored electronic properties for applications in catalysis or mediated electron transfer for biosensors. researchgate.net The principles of rational design using computational methods are also being applied to the development of single-atom catalysts and other advanced materials, where the precise control of the electronic environment of the active site is crucial. nih.govrsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent a data-driven approach to understanding and predicting the biological activity or physical properties of chemical compounds based on their molecular structures. While direct and extensive QSAR/QSPR studies specifically on "aminoferrocene" are not widely reported, the methodology has been successfully applied to various ferrocene derivatives, providing a framework that is applicable to aminoferrocene.

QSAR studies on ferrocenyl chalcones have been conducted to understand the molecular properties that influence their fungicidal and nematicidal activities. frontiersin.orgresearchgate.netnih.gov In these studies, various physicochemical parameters are calculated for a series of compounds and correlated with their biological activities using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR). frontiersin.orgnih.gov The resulting models can then be used to predict the activity of new, unsynthesized compounds and to guide the structural optimization for enhanced activity. frontiersin.org

QSPR models have been developed to predict the solubility of ferrocene in various organic solvents. researchgate.net These models use theoretical descriptors or linear solvation energy relationships to establish a mathematical relationship between the structure of the solvent and the solubility of ferrocene. Such models are valuable in chemical process design and for understanding the intermolecular interactions that govern solvation. researchgate.net

A theoretical approach based on the Rekker method has been adapted to calculate the octanol/water partition coefficient (logP) of substituted ferrocenes. ajol.info The logP is a crucial parameter in drug design as it relates to the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The calculated logP values for a series of substituted ferrocenes were in good agreement with experimental values, demonstrating the potential of such methods for predicting the properties of new ferrocene derivatives, including those based on aminoferrocene. ajol.info

Future Directions and Emerging Research Avenues in Aminoferrocene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aminoferrocene and its derivatives is undergoing a transformation towards more environmentally friendly and economically viable processes. A key focus is the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. ijnc.ir

A significant breakthrough has been the development of an improved synthesis of aminoferrocene that utilizes aqueous ammonia (B1221849) as the nitrogen source and an inexpensive copper(I) iodide/iron(III) oxide couple as a co-catalyst in an ethanol (B145695) solution. researchgate.netuzh.ch This method is not only environmentally attractive but also presents a practical alternative for large-scale production. researchgate.netuzh.ch The process starts with the iodination of ferrocene (B1249389), followed by an amination reaction that has been optimized to yield aminoferrocene in good yields. uzh.ch This approach is considered one of the simplest and most eco-friendly routes to date. uzh.ch

Historically, the synthesis of aminoferrocene involved multi-step procedures, such as the Curtius rearrangement of ferrocenoyl azide (B81097), which often required harsh conditions. uzh.chuniv-rennes.fr While effective, these methods are being replaced by more sustainable alternatives. Researchers are actively exploring metal-free C-H bond functionalization and annulation strategies to construct cyclic molecules efficiently, forming multiple new bonds in a single step from readily available starting materials. researchgate.net

The development of practical and scalable syntheses is crucial for expanding the applications of aminoferrocene derivatives. For instance, a modified Curtius rearrangement has been employed for the synthesis of 1'-amino-1,2,3,4,5-pentaphenylferrocene and has also led to an improved synthesis of unsubstituted aminoferrocene. researchgate.net

Exploration of Advanced Catalytic Systems

Aminoferrocene and its derivatives are proving to be versatile ligands and precursors for advanced catalytic systems. Their unique electronic properties and steric profile make them valuable in a range of catalytic transformations, including asymmetric catalysis and cross-coupling reactions.

One area of active research is the use of ferrocenyl amidine ligands, synthesized from aminoferrocene, to support alkyl aluminum complexes. These complexes, in conjunction with a co-catalyst, have been shown to effectively catalyze the synthesis of cyclic carbonates from epoxides and carbon dioxide. researchgate.net

Furthermore, palladium-catalyzed aminocarbonylation of iodoferrocene with amino acid esters offers a selective route to N-ferrocenoyl amino acid esters. researchgate.net The choice of base in this reaction is critical, with different bases leading to the formation of distinct products, such as N-ferrocenylglyoxyl amino acid derivatives. researchgate.net This highlights the tunability of these catalytic systems.

The development of transition metal-free coupling methods is another promising direction. innovations-report.com Hypervalent iodine-mediated coupling, for example, provides a more sustainable alternative to traditional palladium-catalyzed reactions by avoiding scarce and costly metals. innovations-report.com These methods often exhibit broad substrate scope and high functional group tolerance, making them attractive for various synthetic applications. innovations-report.com

Innovations in Smart Material Design and Functional Polymers

The redox-active nature of the ferrocene core makes aminoferrocene a compelling building block for smart materials and functional polymers. These materials can respond to external stimuli, such as changes in redox potential, leading to applications in sensors, controlled-release systems, and electrochromic devices.

Researchers have explored the immobilization of pyrroloquinoline quinone-dependent alcohol dehydrogenase on a redox polymer derived from aminoferrocene attached to an electrode. mdpi.commdpi.com This system demonstrated catalytic activity, although its long-term stability remains a challenge to be addressed. mdpi.commdpi.com

The incorporation of aminoferrocene into polymer backbones can impart redox-responsive properties. This has been investigated in the context of creating materials that can change their properties, such as solubility or conformation, in response to an electrochemical signal. The stability of aminoferrocene-based prodrugs in physiological solutions is a critical consideration, and research is ongoing to develop more redox-stable scaffolds with improved water solubility. fau.de

Interdisciplinary Research at the Interface of Organometallic Chemistry and Biology

The intersection of organometallic chemistry and biology is a burgeoning field, with aminoferrocene playing a significant role as a scaffold for bioactive compounds and in the development of biosensors.

Aminoferrocene is a valuable precursor in the synthesis of prodrugs, particularly for anticancer applications. researchgate.net The ferrocene unit can act as a redox-active component, enabling the targeted release of a therapeutic agent. However, challenges such as the stability and hydrophilicity of these prodrugs need to be overcome. fau.de Current research focuses on remodeling the aminoferrocene framework to enhance its stability and bioavailability. fau.de This includes strategies like conjugation with polyethylene (B3416737) glycol (PEG) and encapsulation in liposomes or cyclodextrins. fau.de

In the realm of biosensing, aminoferrocene-functionalized materials are being developed for the detection of various biomolecules and pathogens. researchgate.net For example, materials modified with aminoferrocene have been explored for the detection of alkaline phosphatase activity, a biomarker for certain diseases, and for identifying Salmonella contamination. researchgate.net

Furthermore, 1'-aminoferrocene-1-carboxylic acid (Fca) is being incorporated into peptides to create peptidomimetics. mdpi.com These organometallic-peptide conjugates are studied for their conformational properties and potential biological activities. mdpi.com The unique structure of Fca can induce specific secondary structures, such as turns and helices, in the peptide chain. mdpi.com

Expanding the Scope of Aminoferrocene in Supramolecular Chemistry

The ability of aminoferrocene derivatives to participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, makes them attractive components for supramolecular chemistry. The self-assembly of these molecules can lead to the formation of well-defined and functional architectures.

The synthesis of bioconjugates containing 1'-aminoferrocene-1-carboxylic acid and proline has been investigated to understand the influence of proline on the conformational properties of these organometallic peptides. mdpi.com Spectroscopic studies have been employed to analyze the hydrogen-bonding patterns that dictate the formation of ordered structures in solution. mdpi.com

The development of new synthetic routes to protected 1'-aminoferrocene-1-carboxylic acids from commercially available starting materials facilitates the incorporation of this ferrocenic amino acid into more complex supramolecular systems. univ-rennes.fr The study of these systems provides insights into molecular recognition and self-assembly processes, which are fundamental to the design of new materials and functional devices.

Q & A

Basic Research Questions

1. Nomenclature and Structural Characterization of Amino-Ferrocene Derivatives Q: How are amino-ferrocene derivatives systematically named according to IUPAC guidelines, and what structural features must be characterized? A: Amino-ferrocene derivatives follow IUPAC rules by designating the amino group (-NH₂) as a substituent on the cyclopentadienyl (Cp) ring. For example, "1-aminoferrocene" indicates the amino group on one Cp ring. Structural characterization requires nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., ¹H NMR for Cp protons and ¹³C NMR for ring carbons). X-ray crystallography is critical for resolving stereoelectronic effects, such as the orientation of the amino group relative to the ferrocene core .

3. Synthesis of Amino-Ferrocene via Reductive Amination Q: What methodological approaches are used to synthesize amino-ferrocene derivatives, and how does reductive amination apply? A: Amino-ferrocene derivatives are synthesized through reductive amination using formic acid or formate salts as reductants. For example, ferrocene carbonyl compounds (e.g., ferrocenecarboxaldehyde) react with ammonia or amines under Leuckart conditions to form amino derivatives. Reaction optimization requires pH control (~8–9) and inert atmospheres to prevent oxidation of the ferrocene core .

4. Analytical Techniques for Characterizing Amino-Ferrocene Q: Which analytical methods are essential for confirming the purity and structure of amino-ferrocene compounds? A: Key methods include:

  • Mass spectrometry (MS): To determine molecular ion peaks and fragmentation patterns.
  • Infrared (IR) spectroscopy: To identify N-H stretching vibrations (~3300–3500 cm⁻¹) and Fe-Cp bonds (~480 cm⁻¹).
  • Cyclic voltammetry (CV): To assess redox behavior (e.g., E₁/₂ values for Fe²+/Fe³+ couples), which shifts with amino substitution .

5. Basicity of Amino Groups in Ferrocene Derivatives Q: How does the basicity of the amino group in amino-ferrocene compare to aliphatic amines? A: The amino group in amino-ferrocene exhibits lower basicity than aliphatic amines (e.g., ethylamine) due to electron-withdrawing effects from the ferrocene core. Titration with HCl(aq) reveals pKa values ~5–6, compared to ~10–11 for aliphatic amines. This reduced basicity impacts solubility and reactivity in acidic media .

6. Stability of Amino-Ferrocene in Aqueous and Oxidative Conditions Q: What factors influence the stability of amino-ferrocene in aqueous solutions, and how can degradation be mitigated? A: Amino-ferrocene is prone to hydrolysis under acidic/basic conditions and oxidation in air. Stability is enhanced by:

  • Buffering solutions near neutral pH.
  • Using antioxidants (e.g., ascorbic acid) in electrochemical studies.
  • Storing compounds under inert gas (N₂/Ar) .

Advanced Research Questions

7. Computational Modeling of Amino-Ferrocene Conformers Q: How do computational methods differentiate between D5d and D5h conformers of amino-ferrocene? A: Density functional theory (DFT) calculations compare energy minima for eclipsed (D5h) and staggered (D5d) conformers. IR and Raman spectroscopy validate computational predictions by matching vibrational modes (e.g., Fe-Cp stretching) to experimental data. Energy decomposition analysis (EDA) further quantifies intramolecular interactions .

8. Electrochemical Applications in Biosensing Q: How are amino-ferrocene composites used in electrochemical biosensors, and what design parameters optimize sensitivity? A: Amino-ferrocene/β-cyclodextrin/graphene composites enhance dopamine detection via supramolecular host-guest interactions. Key parameters:

  • Electrode modification: Layer-by-layer deposition to control film thickness.
  • pH optimization: pH 7.4 mimics physiological conditions.
  • Interference mitigation: Selectivity against ascorbic acid is achieved via electrostatic repulsion .

9. Resolving Contradictions in Redox Potential Data Q: Why do reported redox potentials for amino-ferrocene vary across studies, and how can inconsistencies be addressed? A: Variations arise from solvent effects (e.g., acetonitrile vs. aqueous), reference electrode calibration, and substituent electronic effects. Standardization protocols include:

  • Internal calibration with ferrocene/ferrocenium (Fc/Fc⁺) as a reference.
  • Controlling ionic strength (e.g., 0.1 M KCl).
  • Reporting detailed experimental conditions (e.g., scan rate, temperature) .

10. Structural Dynamics in Peptide-Ferrocene Conjugates Q: How do amino-ferrocene-peptide conjugates mimic secondary protein structures, and what techniques validate these models? A: Ferrocene-dipeptide conjugates form β-sheet-like 10-membered rings via intramolecular H-bonds, confirmed by:

  • X-ray crystallography: Resolves H-bond distances (~2.8–3.2 Å).
  • Circular dichroism (CD): Detects chiral induction from the Cp rings.
  • NMR NOE experiments: Maps spatial proximity between amino protons and Cp hydrogens .

10. Spectroscopic Differentiation of Mono- vs. Bis-Amino Derivatives Q: How can IR and NMR spectroscopy distinguish mono- and bis-amino-ferrocene derivatives? A:

  • ¹H NMR: Bis-substituted derivatives show symmetrical splitting of Cp protons (e.g., singlet for 1,1′-bis-aminoferrocene).
  • IR: Bis derivatives exhibit two N-H stretching bands (asymmetric and symmetric) at ~3350 and ~3450 cm⁻¹, while mono derivatives show a single broad band.
  • UV-Vis: Bis derivatives display a redshift in λmax due to extended conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.